TCO-PEG4-Acid
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,21,24)(H,22,23)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNKSDUNMXNXDE-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to TCO-PEG4-Acid in Bioorthogonal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Precision Engineering in Biological Systems
In the intricate landscape of modern drug development and biological research, the ability to selectively and efficiently modify biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling chemical reactions to proceed within living systems without interfering with endogenous biochemical processes. Among the most potent of these reactions is the Inverse-Electron-Demand Diels-Alder (IEDDA) cycloaddition, a cornerstone of "click chemistry." This guide provides an in-depth exploration of TCO-PEG4-Acid, a versatile and highly efficient reagent, detailing its mechanism of action, strategic advantages, and practical applications.
Part 1: Molecular Anatomy of this compound
The efficacy of this compound stems from its trifunctional architecture, where each component serves a distinct and critical purpose. Understanding this structure is key to leveraging its full potential.
-
Trans-Cyclooctene (TCO): The High-Strain Reactive Core The heart of the molecule is the trans-cyclooctene (TCO) group. As the smallest stable trans-cycloalkene, its double bond is highly distorted from the ideal planar geometry, resulting in significant ring strain. This inherent strain is the driving force behind its extraordinary reactivity. Unlike traditional alkynes used in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), TCO acts as an electron-rich dienophile, primed for rapid reaction with an electron-poor diene, most notably a tetrazine.[1] This eliminates the need for cytotoxic copper catalysts required in other click chemistry variants, making it ideal for in vivo applications.[2]
-
Tetraethylene Glycol (PEG4): The Hydrophilic Spacer The PEG4 linker is a short chain of four ethylene glycol units. This hydrophilic spacer is crucial for several reasons. Firstly, it significantly enhances the aqueous solubility of the entire reagent, which is essential for working in physiological buffers. Secondly, it acts as a flexible arm, minimizing steric hindrance between the TCO group and the biomolecule to which it is conjugated. This spatial separation ensures that both the biomolecule's function and the TCO's reactivity are preserved. Finally, PEGylation is a well-established strategy to reduce aggregation of labeled proteins.
-
Carboxylic Acid (-COOH): The Conjugation Handle The terminal carboxylic acid provides the vital point of attachment to biomolecules. This functional group allows for the covalent linkage of the TCO-PEG4 moiety to primary amines, such as the N-terminus of a protein or the side chain of a lysine residue. This is typically achieved through a well-established and robust chemical reaction involving carbodiimide activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate.
Part 2: The Core Mechanism: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The primary mechanism of action for this compound in click chemistry is the IEDDA reaction with a tetrazine partner. This reaction is renowned for its unparalleled speed and specificity.[2][3]
The process can be described in two key stages:
-
[4+2] Cycloaddition: The reaction initiates with a concerted [4+2] cycloaddition. The electron-poor tetrazine (the 4π-electron diene) rapidly reacts with the electron-rich, strained TCO (the 2π-electron dienophile). This forms a highly unstable, bicyclic intermediate.[4]
-
Retro-Diels-Alder Elimination: The intermediate immediately undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂). This elimination is the thermodynamic driving force that makes the reaction irreversible and highly efficient.[5] The final product is a stable dihydropyridazine linkage.[2][5]
The entire process is exceptionally fast, catalyst-free, and produces only nitrogen gas as a byproduct, rendering it exquisitely bioorthogonal.[1][5]
Caption: The IEDDA reaction mechanism of TCO and Tetrazine.
Part 3: Kinetic Superiority of the TCO-Tetrazine Ligation
The choice of a bioorthogonal reaction often comes down to kinetics. For applications involving low-concentration reagents or time-sensitive processes like in vivo imaging, reaction speed is critical. The TCO-tetrazine IEDDA reaction is, by orders of magnitude, the fastest bioorthogonal reaction described to date.[2][3] While TCO can technically react with azides via SPAAC, the rate is far slower and not its primary application.
| Reaction Pair | Bioorthogonal Chemistry Type | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| TCO + Tetrazine | IEDDA | >800 to >1,000,000 [2][3][5] | Unparalleled speed, irreversible, catalyst-free, excellent for in vivo use. |
| TCO + Azide | SPAAC | ~0.1 - 1.0 | Significantly slower, less common for TCO, often outcompeted by other reactions. |
| BCN + Azide | SPAAC | ~1.0 | A common strain-promoted alkyne, but much slower than TCO-Tetrazine.[6] |
| CuAAC (Alkyne + Azide) | Copper-Catalyzed Click | 100 - 1,000 | Fast, but requires a cytotoxic copper catalyst, limiting in vivo applications. |
Data compiled from multiple sources. Rates are approximate and can vary based on specific reactant structures and solvent conditions.[2][3][4][5][6][7]
Part 4: Applications in Research and Drug Development
The unique properties of this compound make it an invaluable tool for a range of sophisticated applications:
-
Antibody-Drug Conjugates (ADCs): this compound enables the precise, site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies. An antibody can be modified with the TCO group, and the drug payload can be attached to a tetrazine. The rapid and specific ligation ensures the formation of a stable ADC with a defined drug-to-antibody ratio (DAR), a critical parameter for therapeutic efficacy and safety.
-
Pretargeted Imaging and Therapy: In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). After unbound antibody has cleared from circulation, a much smaller, rapidly clearing tetrazine-labeled imaging agent (e.g., a PET isotope) or therapeutic agent is administered. The ultrafast IEDDA reaction ensures that the agent is captured exclusively at the target site, dramatically improving the signal-to-noise ratio in imaging and reducing off-target toxicity in therapy.[8]
-
Live-Cell Imaging and Proteomics: The biocompatibility of the TCO-tetrazine ligation allows for the labeling and tracking of proteins and other biomolecules in real-time within living cells.[2] This has been instrumental in studying protein dynamics, interactions, and post-translational modifications.
Part 5: Detailed Experimental Protocols
This section provides a validated, two-stage workflow for conjugating this compound to a protein containing primary amines and its subsequent reaction with a tetrazine-modified molecule.
Stage 1: EDC/NHS-Mediated Conjugation of this compound to a Protein
This protocol describes the activation of the carboxylic acid on this compound and its reaction with primary amines on a target protein.
Materials:
-
Target Protein (e.g., an antibody) in amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin Desalting Columns (appropriate MWCO for the protein)
Methodology:
-
Reagent Preparation:
-
Prepare a 1-5 mg/mL solution of the protein in Reaction Buffer.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in Reaction Buffer or water.
-
-
Activation and Conjugation:
-
To your protein solution, add a 20- to 50-fold molar excess of this compound from the DMSO stock.
-
Add a 1.5-fold molar excess of EDC and Sulfo-NHS (relative to the this compound) to the reaction mixture. Causality Note: EDC activates the carboxylic acid, while Sulfo-NHS creates a more stable, amine-reactive Sulfo-NHS ester, increasing the efficiency of the reaction with the protein's amines in an aqueous environment.
-
Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching and Purification:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted activated esters.
-
Remove excess, unreacted TCO reagent and other small molecules by passing the reaction mixture through a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Stage 2: IEDDA Ligation with a Tetrazine-Labeled Molecule
Methodology:
-
Prepare Reactants:
-
Ensure the TCO-labeled protein from Stage 1 is in a suitable buffer (e.g., PBS).
-
Prepare the tetrazine-labeled molecule (e.g., a fluorescent dye, a drug) in a compatible solvent.
-
-
Ligation Reaction:
-
Add the tetrazine-labeled molecule to the TCO-labeled protein. A slight molar excess (1.5 to 3-fold) of the tetrazine reagent is recommended to drive the reaction to completion.
-
Incubate at room temperature for 30-60 minutes. The reaction is often complete in minutes due to the extremely fast kinetics.[5] Progress can be monitored by the disappearance of the tetrazine's characteristic color (~520 nm) if applicable.[5]
-
-
Final Purification (Optional):
-
If necessary, purify the final conjugate from excess tetrazine reagent using size-exclusion chromatography (SEC) or another appropriate method.
-
Caption: Experimental workflow for protein conjugation and ligation.
Part 6: Technical Insights and Troubleshooting
-
TCO Stability: TCO reagents are sensitive and can isomerize to their less reactive cis-cyclooctene (CCO) conformer.[1][5] This process can be accelerated by exposure to acidic conditions, copper ions, or high concentrations of thiols.[1] It is crucial to store this compound at -20°C, protected from light and moisture, and to use it in buffers with a neutral to slightly basic pH (7-8.5).
-
Hydrolysis of Activated Esters: In the EDC/NHS coupling step, the activated Sulfo-NHS ester is susceptible to hydrolysis in aqueous buffers. To maximize conjugation efficiency, prepare EDC/Sulfo-NHS solutions immediately before use and work with a reasonably concentrated protein solution (>1 mg/mL).
-
Choice of Tetrazine: The reactivity of the IEDDA reaction can be tuned by the substituents on the tetrazine ring. Mono-substituted, hydrogen-bearing tetrazines (H-Tz) are generally more reactive than di-substituted or sterically hindered tetrazines (e.g., Me-Tz) due to reduced steric clash with the TCO ring.[4]
-
Purification is Critical: Thorough purification after the initial TCO conjugation is essential to remove any unreacted EDC, NHS, and this compound. Residual reagents can interfere with downstream applications and quantification. Spin desalting is effective for removing small molecules from proteins.
Conclusion
This compound stands out as a premier tool in the field of bioorthogonal chemistry. Its rationally designed structure combines a hyper-reactive TCO core with a solubilizing PEG linker and a versatile carboxylic acid handle. The underlying IEDDA mechanism provides an unmatched combination of speed, specificity, and biocompatibility. For researchers in drug development, diagnostics, and fundamental biology, mastering the use of this reagent opens a gateway to creating precisely engineered bioconjugates capable of functioning in the most complex and demanding biological environments.
References
-
Fang, T., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. Available at: ResearchGate. [Link]
-
Devaraj, N. K., et al. (2012). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. [Link]
-
Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Interchim. [Link]
-
Roovers, R., et al. (2019). Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. Biomacromolecules. [Link]
-
Karver, M. R., et al. (2012). Second-order rate constant measurements of the reaction between tetrazines and bicyclo[6.1.0]non-4-yne. ResearchGate. [Link]
-
Svatunek, D., et al. (2020). Second order rate constants of selected tetrazines with TCO in PBS at different temperatures. ResearchGate. [Link]
-
Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Organic & Biomolecular Chemistry. [Link]
-
Al-Karmi, S., et al. (2021). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Molecules. [Link]
-
Ravasco, J. M. J. M., & Coelho, J. A. S. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. EJNMMI Radiopharmacy and Chemistry. [Link]
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- 2. vectorlabs.com [vectorlabs.com]
- 3. interchim.fr [interchim.fr]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
The TCO-PEG4-Acid Linker: A Technical Guide to Advanced Bioconjugation
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive understanding of the structure, properties, and applications of the TCO-PEG4-Acid linker. This guide delves into the core principles of its reactivity, offers detailed experimental protocols, and showcases its utility in cutting-edge bioconjugation strategies.
Introduction: Bridging Molecules with Precision and Efficiency
In the intricate landscape of biopharmaceutical development and molecular biology, the ability to selectively and stably connect molecules is paramount. The this compound linker has emerged as a powerful tool in the bioconjugation toolkit, offering a unique combination of bioorthogonal reactivity and versatile functionality. This heterobifunctional linker is meticulously designed with three key components: a Trans-Cyclooctene (TCO) group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This architecture enables a two-pronged approach to conjugation: the TCO group participates in exceptionally fast and selective "click chemistry" reactions, while the carboxylic acid allows for the covalent attachment to amine-containing biomolecules. This guide will explore the synergistic interplay of these components and provide the technical insights necessary for their successful implementation in your research.
Deciphering the Molecular Architecture and Physicochemical Properties
The this compound linker is a precisely engineered molecule with distinct functional domains that dictate its behavior and utility in bioconjugation.
The Trifunctional Design
The power of the this compound linker lies in its three constituent parts:
-
Trans-Cyclooctene (TCO): This highly strained eight-membered ring is the engine of the linker's bioorthogonal reactivity. It readily undergoes an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine-functionalized molecules. This "click" reaction is characterized by its extraordinary speed and specificity, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts.[1][2]
-
Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol spacer is a hydrophilic and flexible chain that imparts several beneficial properties to the linker and the resulting conjugate. It enhances aqueous solubility, a critical feature when working with biomolecules.[2][3] Furthermore, the PEG4 spacer provides spatial separation between the conjugated molecules, minimizing steric hindrance and helping to preserve their native conformation and function.
-
Carboxylic Acid: The terminal carboxylic acid provides a versatile handle for conjugation to primary amines, such as the lysine residues found on the surface of proteins and antibodies.[1][2] This conjugation is typically achieved through activation with carbodiimides, like EDC, in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.
Physicochemical Data
A thorough understanding of the linker's physical and chemical properties is essential for its effective use.
| Property | Value | Source(s) |
| Molecular Formula | C20H35NO8 | [2][4] |
| Molecular Weight | 417.49 g/mol | [2][4] |
| Appearance | Colorless to slightly yellow oil | [4] |
| Purity | ≥ 95% (HPLC) | [2] |
| Solubility | Soluble in DMSO, DCM, DMF | [2][4] |
| Storage Conditions | Store at -20°C, desiccated | [2] |
The Chemistry of Conjugation: A Dual-Mode Approach
The this compound linker offers two distinct and orthogonal modes of conjugation, providing researchers with significant flexibility in their experimental design.
The TCO-Tetrazine "Click" Reaction: A Bioorthogonal Powerhouse
The reaction between TCO and tetrazine is a cornerstone of modern bioconjugation. This inverse-electron-demand Diels-Alder cycloaddition is exceptionally fast and highly selective, allowing for the rapid formation of a stable covalent bond in complex biological media.[5]
Caption: The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine.
The kinetics of this reaction are a key advantage, with second-order rate constants that can exceed 10^5 M⁻¹s⁻¹.[6] This rapid reactivity enables efficient conjugation even at low concentrations of reactants, a common scenario in biological systems.
Quantitative Kinetic Data:
While the exact rate constant is dependent on the specific tetrazine derivative and reaction conditions, the following table provides a general overview of the reaction's speed.
| Reactants | Second-Order Rate Constant (k₂) | Conditions | Source(s) |
| TCO-PEG4 and various aryl-tetrazines | 20,000 - 130,000 M⁻¹s⁻¹ | DPBS, 37°C | [7] |
| General TCO and Tetrazine | ~2,000 M⁻¹s⁻¹ | 9:1 Methanol/Water | [8] |
Carboxylic Acid Activation for Amine Coupling
The terminal carboxylic acid of the linker provides a versatile handle for conjugation to primary amines. This is typically achieved through a two-step activation process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Caption: EDC/NHS activation of the carboxylic acid for amine coupling.
This process transforms the relatively unreactive carboxylic acid into a highly reactive NHS ester, which then readily reacts with primary amines to form a stable amide bond.
Experimental Protocols: A Step-by-Step Guide to Bioconjugation
The following protocols provide a detailed methodology for the two primary modes of conjugation using the this compound linker.
Protocol 1: EDC/NHS Activation of this compound and Conjugation to an Antibody
This protocol describes the steps for activating the carboxylic acid of the linker and conjugating it to the primary amines (e.g., lysine residues) of an antibody.
Materials:
-
This compound
-
Antibody (or other amine-containing biomolecule) in an amine-free buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO for antibodies)
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with the Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of both EDC and NHS stock solutions to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Antibody Preparation:
-
Ensure the antibody solution (typically 1-5 mg/mL) is in an amine-free buffer like PBS. If the storage buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column.
-
-
Conjugation Reaction:
-
Add the activated TCO-PEG4-NHS ester solution to the antibody solution. A 10- to 30-fold molar excess of the linker to the antibody is a good starting point, but this may need to be optimized for your specific application.[5]
-
Adjust the pH of the reaction mixture to 7.2-8.0 using the Conjugation Buffer if necessary.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM.[5]
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification of the Conjugate:
Protocol 2: TCO-Tetrazine Click Reaction
This protocol outlines the conjugation of a TCO-functionalized biomolecule (prepared as in Protocol 1) to a tetrazine-labeled molecule.
Materials:
-
TCO-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-labeled molecule (e.g., a fluorescent dye, a drug molecule)
-
Reaction Buffer: PBS, pH 7.4
Methodology:
-
Reactant Preparation:
-
Prepare solutions of the TCO-functionalized biomolecule and the tetrazine-labeled molecule in the Reaction Buffer.
-
-
Click Reaction:
-
Mix the TCO- and tetrazine-containing molecules in the desired molar ratio. A 1:1 to 1:1.5 molar ratio of TCO to tetrazine is typically sufficient.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can often be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification (if necessary):
-
If unreacted tetrazine-labeled molecule needs to be removed, purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
Applications in Research and Drug Development
The unique properties of the this compound linker make it a valuable tool in a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells. The TCO-tetrazine ligation provides a highly efficient and specific method for drug conjugation.[5]
-
PROTACs and Molecular Glues: In the field of targeted protein degradation, TCO-based linkers are instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5]
-
Live Cell Imaging and Labeling: The biocompatibility and rapid kinetics of the TCO-tetrazine reaction make it ideal for labeling cell surface proteins for visualization by fluorescence microscopy.[5]
-
Hydrogel Formation: TCO-functionalized molecules can be crosslinked with tetrazine-modified polymers to form biocompatible hydrogels for applications in 3D cell culture and tissue engineering.[5]
Conclusion: A Versatile Tool for Precision Bioconjugation
The this compound linker represents a significant advancement in the field of bioconjugation. Its trifunctional design, combining the rapid and bioorthogonal TCO-tetrazine click reaction with the versatile amine-reactive carboxylic acid, provides researchers with a powerful and flexible tool for creating a wide array of bioconjugates. The integrated PEG4 spacer further enhances its utility by improving solubility and minimizing steric hindrance. By understanding the fundamental principles of its reactivity and following the detailed protocols provided in this guide, scientists and drug development professionals can confidently leverage the this compound linker to advance their research and develop the next generation of targeted therapeutics and diagnostics.
References
-
Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Bioconjugate Chemistry. [Link]
-
This compound. Click Chemistry Tools. [Link]
-
a) Second‐order rate constants for the reactions of Tz 1–6 with... ResearchGate. [Link]
-
Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging. National Institutes of Health. [Link]
-
Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz. National Institutes of Health. [Link]
-
Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. UC Irvine eScholarship. [Link]
-
Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes. National Institutes of Health. [Link]
-
Antibody conjugation. Fürth lab. [Link]
-
Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique. MDPI. [Link]
-
Tetrazine Glycoconjugate for Pretargeted Positron Emission Tomography Imaging of trans-Cyclooctene-Functionalized Molecular Spherical Nucleic Acids. National Institutes of Health. [Link]
-
Any advice on my protocol for NHS-EDC coupling on antibodies?. ResearchGate. [Link]
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- 2. This compound, 1802913-21-8 | BroadPharm [broadpharm.com]
- 3. medium.com [medium.com]
- 4. guidechem.com [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 9. mdpi.com [mdpi.com]
The Strategic Imperative of the PEG4 Spacer in TCO Linkers: An In-depth Technical Guide
Abstract
In the landscape of advanced biotherapeutics, the linker connecting a biomolecule to its payload is a critical determinant of efficacy, stability, and safety. Among the most versatile and effective linkers are those incorporating polyethylene glycol (PEG) spacers. This technical guide provides an in-depth examination of the PEG4 spacer—a discrete, monodisperse linker comprising four ethylene glycol units—within the context of trans-cyclooctene (TCO) functionalization. We will explore its fundamental physicochemical properties, its crucial role in enhancing the performance of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and agents for pre-targeted radioimmunotherapy, and provide detailed experimental protocols for its use in key bioconjugation reactions.
Introduction: The Convergence of Bioorthogonal Chemistry and PEGylation
The development of targeted therapies and diagnostic agents hinges on the ability to selectively link molecular components under physiological conditions. Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine, has emerged as a powerful tool for this purpose.[1][2] This "click chemistry" reaction is characterized by its exceptionally fast kinetics and the ability to proceed under mild, physiological conditions without the need for a catalyst, making it ideal for conjugating sensitive biomolecules.[2][3]
Parallel to the advancements in ligation chemistry, PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—has become a cornerstone of biopharmaceutical development.[4][] PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that, when incorporated into a linker, profoundly influences the solubility, stability, and pharmacokinetic (PK) profile of the resulting conjugate.[4][6][7]
This guide focuses on the intersection of these two critical technologies: the use of a discrete PEG4 spacer in TCO linkers. The PEG4 spacer, with its precisely defined length of four ethylene glycol units, offers a unique balance of properties that are highly advantageous in the design of sophisticated bioconjugates.[6]
Core Physicochemical Properties and Advantages of the PEG4 Spacer in TCO Linkers
The incorporation of a PEG4 spacer into a TCO linker is a deliberate design choice that confers several key advantages:
-
Enhanced Hydrophilicity and Solubility: A significant challenge in bioconjugate development is the hydrophobic nature of many payloads, such as cytotoxic drugs in ADCs.[8][9] This can lead to aggregation and poor solubility in aqueous environments. The hydrophilic PEG4 spacer dramatically increases the water solubility of the TCO linker and the final conjugate, mitigating aggregation and improving handling and bioavailability.[][8]
-
Defined Spatial Separation and Minimized Steric Hindrance: The PEG4 spacer provides a defined and flexible arm that separates the TCO moiety from the biomolecule.[10][11] This spatial separation is crucial for minimizing steric hindrance, allowing the TCO group to efficiently react with its tetrazine partner.[10]
-
Reduced Immunogenicity and Antigenicity: The PEG chain forms a hydration shell around the conjugate, which can mask immunogenic epitopes on the payload or the linker itself.[4][12] This "stealth" effect reduces the probability of an immune response, a critical consideration for therapeutics intended for repeated administration.[]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the in vivo circulation time of biotherapeutics.[][13] The increased hydrodynamic size imparted by the PEG4 spacer can reduce renal clearance, leading to a longer half-life.[13] However, the discrete and relatively short length of the PEG4 spacer offers a nuanced advantage over longer, polydisperse PEGs. While longer PEGs can further extend half-life, they may also lead to unwanted accumulation in tissues or hinder tumor penetration. The PEG4 spacer often provides a beneficial balance, improving circulation time without the potential drawbacks of larger PEGs.[14]
-
Monodispersity for Batch-to-Batch Consistency: Unlike traditional polydisperse PEGs, discrete PEG linkers like PEG4 have a defined molecular weight and structure.[6] This monodispersity is a significant advantage in pharmaceutical development, as it ensures batch-to-batch consistency and a more homogenous final product, which is a key regulatory consideration.
Key Applications of PEG4-TCO Linkers
The unique properties of PEG4-TCO linkers have made them integral to several cutting-edge therapeutic and diagnostic platforms.
Antibody-Drug Conjugates (ADCs)
In ADC development, the linker plays a pivotal role in the therapeutic's success. A PEG4-TCO linker can be used to attach a potent cytotoxic payload to a tumor-targeting antibody. The hydrophilicity of the PEG4 spacer helps to counteract the hydrophobicity of the drug, reducing the risk of ADC aggregation.[][9] The bioorthogonal nature of the TCO-tetrazine ligation allows for precise, site-specific conjugation, leading to more homogenous ADCs with a defined drug-to-antibody ratio (DAR).
Pre-targeted Radioimmunotherapy (PRIT)
PRIT is a multi-step strategy that separates the tumor-targeting and radionuclide-delivery steps to improve the therapeutic index of radiopharmaceuticals.[15][16][17] In a typical PRIT protocol using TCO-PEG4 linkers:
-
A tumor-targeting antibody, functionalized with a TCO-PEG4 linker, is administered to the patient. This antibody is allowed to accumulate at the tumor site and clear from systemic circulation.[17]
-
At a later time point, a small, radiolabeled tetrazine molecule is administered.[17]
-
The tetrazine rapidly reacts with the TCO-functionalized antibody at the tumor site via the IEDDA reaction, delivering the radioactive payload directly to the tumor.[15] Unbound radiolabeled tetrazine is quickly cleared from the body, minimizing off-target toxicity.[17]
The PEG4 spacer in this context is critical for maintaining the solubility and favorable pharmacokinetic profile of the modified antibody.
Bio-orthogonal Labeling and Imaging
The rapid and specific nature of the TCO-tetrazine reaction makes PEG4-TCO linkers ideal for labeling biomolecules in complex biological systems, including live cells.[2] A biomolecule of interest can be modified with a TCO-PEG4 linker, and then a tetrazine-functionalized fluorescent probe or imaging agent can be introduced for visualization. The PEG4 spacer ensures that the TCO group is accessible for reaction and that the solubility of the labeled biomolecule is maintained.
Quantitative Data Summary
The advantages of incorporating a PEG4 spacer can be quantitatively assessed. The following table summarizes key parameters influenced by the PEG spacer in bioconjugate design.
| Parameter | Bioconjugate without PEG Spacer | Bioconjugate with PEG4 Spacer | Rationale and Impact |
| Solubility in Aqueous Buffer | Low to Moderate | High | The hydrophilic ethylene glycol units of the PEG4 spacer significantly increase the overall water solubility of the conjugate, mitigating aggregation.[][8][9] |
| In Vivo Half-Life | Shorter | Longer | The increased hydrodynamic radius provided by the PEG4 spacer reduces renal clearance, extending circulation time.[13][18] |
| Immunogenicity | Potential for Immune Response | Reduced | The PEG chain can create a "stealth" effect, masking immunogenic epitopes from the immune system.[4][12] |
| Reaction Kinetics (TCO-Tetrazine) | Fast | Fast | The flexible PEG4 spacer minimizes steric hindrance, ensuring the TCO moiety is accessible for rapid reaction with tetrazine.[10] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the conjugation of a TCO-PEG4 linker to an antibody and its subsequent reaction with a tetrazine-functionalized molecule.
Protocol 1: Antibody Conjugation with TCO-PEG4-NHS Ester
This protocol describes the labeling of an antibody with a TCO-PEG4-NHS ester, which reacts with primary amines (e.g., lysine residues) on the antibody.[8]
Materials:
-
Purified antibody (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.5)[8]
-
TCO-PEG4-NHS ester (reconstituted in anhydrous DMSO to 10 mM immediately before use)[8]
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Methodology:
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at the desired pH using a desalting column.
-
pH Adjustment: For efficient NHS ester reaction, the pH of the antibody solution should be between 7.2 and 8.5. If necessary, adjust the pH.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG4-NHS ester DMSO stock solution to the antibody solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester. Incubate for 10-15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-PEG4-NHS ester and quenching buffer by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling (DOL) of the TCO-functionalized antibody using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the TCO linker has a chromophore.
Diagram of Antibody Conjugation Workflow:
Caption: Workflow for labeling an antibody with TCO-PEG4-NHS Ester.
Protocol 2: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule
This protocol outlines the reaction of the TCO-functionalized antibody with a tetrazine-modified molecule (e.g., a fluorescent dye, a drug, or a chelator for radiolabeling).
Materials:
-
TCO-PEG4-Antibody conjugate (from Protocol 1)
-
Tetrazine-functionalized molecule (dissolved in a compatible solvent)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Methodology:
-
Reactant Preparation: Prepare solutions of the TCO-PEG4-Antibody conjugate and the tetrazine-functionalized molecule in the reaction buffer.
-
Ligation Reaction: Add a slight molar excess (e.g., 1.1 to 2 equivalents) of the tetrazine-functionalized molecule to the TCO-PEG4-Antibody conjugate.
-
Incubation: Incubate the reaction for 30-120 minutes at room temperature or 37°C. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Purification (Optional): If necessary, remove any unreacted tetrazine-functionalized molecule using a desalting column or size-exclusion chromatography.
-
Characterization: Confirm the formation of the final conjugate using techniques such as mass spectrometry, HPLC, and functional assays.
Diagram of Bioorthogonal Ligation Workflow:
Caption: Workflow for the bioorthogonal ligation of a TCO-functionalized antibody with a tetrazine-payload.
Conclusion
The PEG4 spacer is a critical and strategically advantageous component in the design of TCO linkers for advanced bioconjugation. Its discrete nature ensures batch-to-batch consistency, while its physicochemical properties impart enhanced solubility, reduced immunogenicity, and improved pharmacokinetics to the final conjugate. The defined spatial separation provided by the PEG4 spacer also ensures efficient and rapid TCO-tetrazine ligation. For researchers, scientists, and drug development professionals, a thorough understanding and judicious application of PEG4-TCO linkers are essential for the successful development of next-generation targeted therapeutics and diagnostics.
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Tomarchio, E. G., Turnaturi, R., Saccullo, E., Patamia, V., Floresta, G., Zagni, C., & Rescifina, A. (2024). Tetrazine–trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body. Bioorganic Chemistry, 150, 107573. [Link]
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An In-depth Technical Guide to the Core Principles of Inverse Electron Demand Diels-Alder (IEDDA) Reactions
Introduction: A Paradigm Shift in Bioorthogonal Chemistry
The inverse electron demand Diels-Alder (IEDDA) reaction has rapidly emerged as a powerful tool in the fields of chemical biology, drug development, and materials science.[1][2][3] This bioorthogonal reaction, characterized by its exceptionally fast kinetics, high specificity, and ability to proceed in complex biological environments without the need for a catalyst, has revolutionized how scientists approach bioconjugation, in vivo imaging, and targeted drug delivery.[1][4][5] Unlike the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile, the IEDDA reaction proceeds between an electron-deficient diene and an electron-rich dienophile.[4][6][7] This guide provides an in-depth exploration of the fundamental principles of the IEDDA reaction, offering researchers and drug development professionals the foundational knowledge to harness its full potential.
The Mechanistic Heart of IEDDA: A Symphony of Orbitals and Electrons
The IEDDA reaction is a type of [4+2] cycloaddition, a class of pericyclic reactions that form a six-membered ring.[6] The reaction's unique characteristics are best understood through the lens of Frontier Molecular Orbital (FMO) theory.
Frontier Molecular Orbital (FMO) Theory: The Driving Force of the Reaction
According to FMO theory, the rate and selectivity of a Diels-Alder reaction are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1][8] In a conventional Diels-Alder reaction, the key interaction is between the HOMO of the electron-rich diene and the LUMO of the electron-poor dienophile.[7]
In an IEDDA reaction, this electronic demand is inverted. The reaction is driven by the interaction between the HOMO of the electron-rich dienophile and the LUMO of the electron-deficient diene .[1][6][8] The smaller the energy gap between these two orbitals, the faster the reaction proceeds.[1][9] This fundamental principle is the key to designing and optimizing IEDDA reaction partners.
The Two-Step Reaction Pathway
The IEDDA reaction, particularly the widely used tetrazine ligation, follows a two-step mechanism:
-
[4+2] Cycloaddition: The electron-deficient diene (e.g., a 1,2,4,5-tetrazine) and the electron-rich dienophile (e.g., a trans-cyclooctene) undergo a concerted [4+2] cycloaddition to form a highly unstable, nitrogen-containing bicyclic intermediate.[4][9] This is the rate-determining step of the reaction.
-
Retro-Diels-Alder Reaction: This unstable intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[4][9] This step is thermodynamically favorable and drives the reaction to completion, resulting in the formation of a stable dihydropyridazine product, which can then be oxidized to a pyridazine.[4]
Caption: The general mechanism of the inverse electron demand Diels-Alder reaction.
The Key Players: Dienes and Dienophiles
The success of an IEDDA reaction hinges on the careful selection and design of the diene and dienophile.
Electron-Deficient Dienes: The Heart of the Reaction
The most commonly used dienes in IEDDA reactions are 1,2,4,5-tetrazines (often abbreviated as Tz).[1][8] Their electron-deficient nature is due to the presence of four electronegative nitrogen atoms in the aromatic ring.[6]
Tuning Tetrazine Reactivity:
-
Electronic Effects: The reactivity of tetrazines can be significantly enhanced by attaching electron-withdrawing groups (EWGs) to the aromatic ring.[1][10] EWGs lower the energy of the tetrazine's LUMO, reducing the HOMO-LUMO energy gap with the dienophile and accelerating the reaction.[1][10] Conversely, electron-donating groups (EDGs) decrease reactivity.[1] For instance, tetrazines functionalized with pyrimidinyl groups exhibit enhanced reactivity due to the electron-withdrawing nature of the pyrimidine.[11]
-
Steric Effects: The steric bulk of the substituents on the tetrazine ring also plays a crucial role.[1][10] Generally, smaller substituents lead to faster reaction rates.[10] Monosubstituted tetrazines are often more reactive than their disubstituted counterparts due to reduced steric hindrance.[1]
Electron-Rich Dienophiles: The Driving Force
A wide variety of electron-rich dienophiles have been developed for IEDDA reactions, each with its own unique properties.
Common Classes of Dienophiles:
-
Strained Alkenes and Alkynes: Strain-promoted IEDDA (SPIEDDA) reactions utilize dienophiles with significant ring strain, such as trans-cyclooctenes (TCOs), cyclopropenes, and bicyclononynes.[1][12] The high degree of ring strain raises the energy of the dienophile's HOMO, thereby decreasing the HOMO-LUMO gap and dramatically increasing the reaction rate.[1] TCOs are among the most reactive dienophiles for IEDDA reactions.[8]
-
Unstrained Dienophiles: While strained dienophiles offer exceptional reactivity, they can sometimes exhibit instability or cross-reactivity.[13] Unstrained dienophiles, such as norbornenes and vinyl ethers, offer greater stability but generally have slower reaction kinetics.[6][8] Recent research has focused on developing highly reactive unstrained dienophiles, such as arylethynyltrifluoroborates, which can be activated on demand.[13]
| Diene (Tetrazine) | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | norbornene | ~1 | Methanol |
| 3,6-dicarbomethoxy-1,2,4,5-tetrazine | N-vinylpyrrolidinone | ~0.1 | Dichloromethane |
Note: Reaction rates are highly dependent on the specific substituents and reaction conditions.
Applications in Drug Development and Research
The remarkable properties of the IEDDA reaction have made it an indispensable tool for researchers and drug development professionals.[1][4]
Bioconjugation and Labeling
The high speed and selectivity of the IEDDA reaction allow for the efficient labeling of biomolecules, such as proteins, nucleic acids, and lipids, at low concentrations and under physiological conditions.[4] This has enabled a wide range of applications, including:
-
Live Cell Imaging: Fluorophores can be attached to biomolecules of interest to visualize cellular processes in real-time.[4]
-
Protein-Protein Interaction Studies: IEDDA can be used to crosslink interacting proteins for subsequent analysis.[14]
-
Metabolic Glycoengineering: Unnatural sugars bearing a dienophile can be metabolically incorporated into cellular glycans and subsequently labeled with a tetrazine-functionalized probe.[3][15]
Pre-targeted Drug Delivery
In pre-targeted drug delivery, a two-step approach is used to enhance the therapeutic index of a drug.
-
Pre-targeting: An antibody-dienophile conjugate is administered, which binds to a specific target, such as a tumor antigen.
-
Drug Delivery: After the unbound antibody conjugate has cleared from circulation, a tetrazine-drug conjugate is administered. The IEDDA reaction occurs specifically at the target site, leading to the localized release of the drug.[4]
This strategy minimizes systemic toxicity by concentrating the therapeutic agent at the site of action.[10]
Caption: A simplified workflow for pre-targeted drug delivery using the IEDDA reaction.
"Click-to-Release" Chemistry
The IEDDA reaction can also be engineered for the controlled release of therapeutic agents.[4] In this approach, a drug is linked to a dienophile in such a way that the IEDDA reaction triggers the cleavage of the linker and the release of the active drug.[4][9] This "click-to-release" strategy allows for the spatiotemporal control of drug activation.
Experimental Protocol: Antibody Labeling via Tetrazine-TCO Ligation
This protocol provides a general workflow for labeling an antibody with a trans-cyclooctene (TCO) derivative, followed by ligation with a tetrazine-functionalized fluorophore.
Materials
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Tetrazine-fluorophore conjugate
-
Spin desalting columns
-
Reaction buffer (e.g., 1 M NaHCO₃, pH 8.3)
Procedure
-
Antibody Activation with TCO-NHS Ester: a. Prepare a solution of the antibody in PBS. b. Add the reaction buffer to the antibody solution. c. Add a molar excess of TCO-NHS ester to the antibody solution. d. Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.
-
Purification of TCO-labeled Antibody: a. Remove the excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions. b. Quantify the protein concentration and the degree of labeling.
-
Tetrazine Ligation: a. Mix the TCO-labeled antibody with a molar excess of the tetrazine-fluorophore conjugate. b. Incubate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Final Purification (Optional): a. If necessary, remove any unreacted tetrazine-fluorophore conjugate using a spin desalting column. b. The antibody-fluorophore conjugate is now ready for downstream applications.
Caption: A typical workflow for antibody labeling using tetrazine-TCO ligation.
Conclusion
The inverse electron demand Diels-Alder reaction has firmly established itself as a cornerstone of modern chemical biology and drug development. Its unparalleled reaction kinetics, biocompatibility, and versatility have empowered researchers to probe biological systems with unprecedented precision and to design novel therapeutic strategies. A thorough understanding of the fundamental principles governing this powerful reaction is essential for its effective implementation and for driving future innovations in the field.
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An In-depth Technical Guide to the Solubility and Stability of TCO-PEG4-Acid
Introduction: The Molecular Architecture and Its Significance
In the landscape of modern bioconjugation and drug development, precision and efficiency are paramount. TCO-PEG4-Acid has emerged as a cornerstone linker for its elegant trifunctional design, enabling researchers to construct complex molecular architectures with a high degree of control.[1] Its utility is particularly pronounced in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and advanced molecular imaging agents.[2][3]
To harness the full potential of this versatile reagent, a deep understanding of its fundamental chemical characteristics—namely its solubility and stability—is not merely advantageous; it is critical. These properties dictate everything from reaction efficiency and reproducibility to the shelf-life of the reagent and the in-vivo performance of the final conjugate.
This guide provides a comprehensive, field-proven analysis of the solubility and stability profiles of this compound. We will move beyond simple data recitation to explore the causal mechanisms behind its behavior, offering both the theoretical underpinnings and practical, validated protocols essential for researchers, scientists, and drug development professionals.
The power of this compound lies in the synergistic function of its three components:
-
Trans-cyclooctene (TCO): The strained alkene at the heart of the molecule's reactivity. It engages in an exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine partners.[2][4][5] This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for cytotoxic catalysts.[2]
-
Tetraethylene Glycol (PEG4) Spacer: This hydrophilic linker is crucial for modulating the molecule's physical properties. It significantly enhances aqueous solubility, a vital feature for any biological application, while also reducing aggregation and minimizing steric hindrance between conjugated molecules.[4][6][7][8]
-
Terminal Carboxylic Acid: This functional group provides a reliable and versatile handle for covalent attachment to primary amines, such as those on the lysine residues of proteins.[9] The formation of a stable amide bond is typically achieved through the use of common activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][10]
This document is structured to serve as a definitive resource, empowering you to make informed experimental choices and troubleshoot challenges with confidence.
Part 1: Solubility Characteristics - A Balance of Forces
The solubility of this compound is a direct consequence of its amphiphilic nature. Understanding the interplay between its hydrophobic and hydrophilic regions is key to its effective use.
The Physicochemical Basis of Solubility
The primary driver for the molecule's favorable solubility profile in aqueous systems is the hydrophilic PEG4 spacer.[4][6] Polyethylene glycol is well-known in pharmaceutical sciences for its ability to impart water solubility to otherwise hydrophobic molecules.[7][][12] Each ether oxygen in the PEG chain can form hydrogen bonds with water molecules, creating a hydration shell that facilitates dissolution. The terminal carboxylic acid group, which is deprotonated and negatively charged at neutral or physiological pH, further enhances this hydrophilicity.
Conversely, the eight-carbon ring of the trans-cyclooctene moiety is inherently hydrophobic. The genius of the this compound design is that the PEG4 spacer is sufficiently long and flexible to shield this hydrophobic core, effectively overcoming its low affinity for water and rendering the entire molecule soluble in aqueous buffers.
Quantitative Solubility Data
While described as having "enhanced solubility in aqueous media," precise quantitative values in water are not typically published by vendors, as the focus is on its functional use in buffers.[10][13][14] However, it is readily soluble in a wide range of common laboratory solvents, which is critical for the preparation of concentrated stock solutions.
| Solvent | Type | Solubility | Rationale for Use |
| DMSO (Dimethyl sulfoxide) | Polar Aprotic | High | Excellent for creating high-concentration, long-term storage stock solutions.[4][13] |
| DMF (Dimethylformamide) | Polar Aprotic | High | Similar to DMSO; often used in peptide synthesis and conjugation reactions.[4][13] |
| DCM (Dichloromethane) | Nonpolar | High | Useful for synthesis and purification steps; evaporates easily.[2][4] |
| Chloroform | Nonpolar | High | Alternative nonpolar solvent for purification or extraction.[10][13] |
| THF (Tetrahydrofuran) | Polar Aprotic | High | A less polar ether solvent used in certain organic synthesis applications.[2][13] |
| Acetonitrile | Polar Aprotic | High | Common solvent for HPLC analysis and purification.[2] |
| Aqueous Buffers (e.g., PBS) | Aqueous | Soluble | The intended final medium for most bioconjugation reactions.[10][14] |
Experimental Protocol: Preparation of Stock Solutions
A self-validating protocol for preparing stock solutions is essential for experimental reproducibility. The most common workflow involves creating a concentrated stock in an anhydrous organic solvent, which can then be precisely aliquoted and diluted into aqueous reaction buffers.
Objective: To prepare a stable, concentrated stock solution of this compound for use in bioconjugation.
Materials:
-
This compound (e.g., Vector Labs, CCT-1088)[13]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Low-retention polypropylene microcentrifuge tubes
Methodology:
-
Pre-equilibration: Allow the vial of this compound to warm to room temperature for at least 20 minutes before opening.
-
Causality: This critical step prevents atmospheric moisture from condensing onto the cold, hygroscopic compound, which could lead to hydrolysis and compromise long-term stability.
-
-
Weighing: Carefully weigh out the desired amount of this compound (it is a colorless to slightly yellow oil) into a tared microcentrifuge tube.[1][13] Perform this step quickly to minimize exposure to air and moisture.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Calculation: Volume (μL) = [Mass (mg) / 417.49 ( g/mol )] * [1 / Concentration (mol/L)] * 1,000,000
-
-
Dissolution: Cap the tube tightly and vortex thoroughly. If necessary, briefly sonicate the sample in a water bath to ensure complete dissolution. The solution should be clear and colorless.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in fresh low-retention tubes.
-
Causality: Aliquoting prevents degradation that can occur from repeated freeze-thaw cycles and minimizes the risk of contaminating the entire stock.
-
-
Storage: Store the aliquots at -20°C, protected from light and moisture.[4][10][13]
Part 2: Stability Characteristics - Preserving Reactivity
The stability of this compound is fundamentally linked to the conformational integrity of the strained trans-cyclooctene ring. Loss of this strain results in a complete loss of bioorthogonal reactivity.
The Primary Degradation Pathway: Isomerization
The high reactivity of TCO is derived from the significant ring strain of its trans double bond. The molecule is under constant thermodynamic pressure to relax into its more stable, non-strained cis-isomer.[4]
trans-Cyclooctene (Reactive) → cis-Cyclooctene (Unreactive)
This isomerization is the primary mechanism of degradation and renders the molecule useless for IEDDA reactions.[15] The half-life of the TCO moiety is therefore a critical parameter. While generally stable under proper storage, certain conditions can dramatically accelerate this isomerization.
-
Initiate Experiment (t=0): Prepare a fresh solution of this compound in the desired test buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 1 mM). Immediately take a t=0 aliquot and proceed to step 3. Place the remaining solution under the desired test condition (e.g., in a 37°C incubator).
-
Time-Course Sampling: At subsequent, defined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw identical aliquots from the test solution.
-
Bioorthogonal Reaction: To each aliquot, add a known molar excess (e.g., 1.5 equivalents) of the tetrazine-fluorophore stock solution. Allow the reaction to proceed for a set time (e.g., 10 minutes) at room temperature.
-
Causality: The reaction is rapid. Using excess tetrazine ensures that the amount of fluorescent product formed is limited only by the amount of active TCO remaining in the aliquot.
-
-
Quench and Analyze: Stop the reaction by diluting the sample with the Quenching Solution. Analyze the sample by RP-HPLC. The fluorescently labeled product will have a different retention time than the unreacted tetrazine-fluorophore.
-
Data Analysis: Integrate the peak area of the fluorescent product for each time point.
-
Calculate Stability: Normalize the peak area at each time point (t=x) to the peak area at t=0. This gives the percentage of active this compound remaining. Plot this percentage against time to determine the functional half-life of the compound under the tested conditions.
Conclusion and Best Practices
This compound is a powerful and enabling tool for creating advanced bioconjugates. Its utility is maximized when its core chemical characteristics are respected.
-
On Solubility: The PEG4 spacer renders the molecule amenable to aqueous reaction conditions, while its excellent solubility in organic solvents like DMSO allows for the preparation and storage of convenient high-concentration stocks. Always prepare aqueous solutions fresh from a validated organic stock for best results.
-
On Stability: The strained TCO ring is the molecule's source of power and its point of vulnerability. The irreversible isomerization to the unreactive cis-isomer is the primary failure mode. Strict adherence to storage protocols (-20°C, desiccated, dark) is non-negotiable for preserving reactivity. [4][10][13]For reactions in biological media or at elevated temperatures, be mindful that the clock is ticking; reaction times should be optimized to be as short as is reasonably achievable.
By integrating the insights and protocols within this guide, researchers can leverage the full potential of this compound, ensuring the development of robust, reproducible, and effective bioconjugation strategies.
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Fang, T., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. National Institutes of Health. [Link]
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An In-depth Technical Guide to Bioorthogonal Chemistry with Trans-Cyclooctene (TCO) Linkers
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of bioorthogonal chemistry, focusing on the versatile and highly efficient trans-cyclooctene (TCO) linkers. We will delve into the core principles of the TCO-tetrazine ligation, explore its practical applications, and provide detailed, field-proven protocols to empower your research and development endeavors.
The Dawn of Bioorthogonal Chemistry: A Paradigm Shift in Bioconjugation
The study of biomolecules in their native environment has historically been a formidable challenge. Traditional chemical methods often lack the specificity to modify a single target within the complex milieu of a living cell without causing off-target effects. The advent of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi in 2003, revolutionized our ability to perform chemical reactions within living systems without interfering with innate biochemical processes.[1] This field has equipped scientists with a powerful toolkit for real-time tracking of biomolecules like glycans, proteins, and lipids, paving the way for unprecedented insights into cellular function and disease.[1]
At the heart of bioorthogonal chemistry lies the concept of "click chemistry," which describes reactions that are rapid, selective, high-yielding, and biocompatible.[2] Among the various bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO) has emerged as a frontrunner due to its exceptional kinetics and catalyst-free nature.[2][3][4]
The TCO-Tetrazine Ligation: A Symphony of Speed and Specificity
The reaction between a TCO linker and a tetrazine is a cornerstone of modern bioorthogonal chemistry, prized for its remarkable speed and precision in complex biological settings.[5][6] This reaction is a type of [4+2] cycloaddition, where the electron-deficient tetrazine acts as the diene and the highly strained TCO serves as the dienophile.[3][7] The inherent ring strain of the TCO molecule makes it exceptionally reactive towards the tetrazine ring.[2][3] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which releases nitrogen gas as the sole byproduct, driving the reaction to completion and forming a stable dihydropyridazine bond.[1][3][5]
A key advantage of the TCO-tetrazine ligation is that it is catalyst-free, circumventing the cellular toxicity often associated with copper-catalyzed click chemistry reactions.[3][8] This makes it particularly well-suited for applications in live-cell imaging and in vivo studies.[7][8]
Caption: The TCO-tetrazine bioorthogonal reaction mechanism.[9]
Reaction Kinetics: A Tale of Two Partners
The rate of the TCO-tetrazine ligation is described by a second-order rate constant (k₂), with higher values indicating a faster reaction.[5] The substituents on both the tetrazine and the TCO can dramatically influence the reaction rate, making the selection of the optimal pair crucial for experimental success.[5][10] Generally, electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO increase the reaction rate.[10]
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000[1][11] |
| sTCO (strained TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | >10,000[12] |
| d-TCO (dioxolane-fused TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~366,000[13] |
| Note: Reaction rates can vary significantly based on the specific structures of the TCO and tetrazine derivatives, as well as the experimental conditions (temperature, pH, etc.).[2] |
Stability Considerations: A Crucial Factor for In Vivo Success
The stability of TCO linkers is a critical factor for their application in biological systems, especially for in vivo studies.[2] The primary degradation pathway for TCOs is isomerization to the less reactive cis-cyclooctene isomer, a process that can be accelerated by interactions with copper-containing proteins in biological environments.[14][15] To address this, more sterically hindered TCO derivatives have been developed that exhibit improved in vivo stability.[15]
Applications of TCO Linkers in Research and Drug Development
The versatility and robustness of the TCO-tetrazine ligation have led to its widespread adoption in various fields of biomedical research and drug development.
Antibody-Drug Conjugates (ADCs): Precision Targeting of Therapeutics
ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug.[16] The linker connecting the antibody and the drug is a critical component of the ADC, and TCO linkers have emerged as a powerful tool for their construction.[3][16] The bioorthogonal nature of the TCO-tetrazine reaction allows for the precise, site-specific conjugation of drugs to antibodies, resulting in more homogeneous and effective ADCs.[17] Furthermore, cleavable TCO linkers can be designed to release the drug payload only within the target cell, minimizing off-target toxicity.[3][18]
Caption: General workflow for the construction of an ADC using TCO-tetrazine ligation.
Live-Cell Imaging: Visualizing the Dynamics of Life
The rapid kinetics and biocompatibility of the TCO-tetrazine reaction make it an ideal tool for live-cell imaging.[2][7] By labeling a protein of interest with a TCO group, researchers can track its localization and dynamics in real-time by introducing a tetrazine-fluorophore conjugate.[2][19] This "turn-on" fluorescence approach, where the tetrazine quenches the fluorophore until it reacts with the TCO, minimizes background signal and allows for no-wash imaging protocols.[19]
In Vivo Pretargeting: Enhancing Imaging and Therapeutic Efficacy
In vivo pretargeting is a two-step strategy that decouples the targeting and delivery of an imaging or therapeutic agent.[10][20] First, a TCO-modified antibody is administered and allowed to accumulate at the target site while the excess clears from circulation.[20] Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic is administered, which then reacts specifically with the pre-localized TCO-antibody.[10][20] This approach can significantly improve target-to-background ratios in imaging and reduce the systemic toxicity of therapeutics.[20][21]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common TCO labeling experiments.
Protocol 1: General Procedure for Labeling Proteins with TCO-NHS Ester
This protocol is adapted from procedures provided by various suppliers and is a standard method for modifying proteins with TCO moieties.[9][22][23]
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
TCO-NHS ester (e.g., TCO-PEG4-NHS ester)
-
Anhydrous DMSO or DMF
-
Desalting column
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) (optional)
Procedure:
-
Buffer Exchange: Dissolve the protein in the amine-free buffer at a concentration of 1-5 mg/mL. Use a desalting column for efficient buffer exchange to remove any amine-containing contaminants.[9]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[9]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[9]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[9]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[9]
-
Purification: Remove excess, unreacted TCO reagent using a desalting column or dialysis. The TCO-labeled protein is now ready for conjugation with a tetrazine-modified molecule.[9]
Protocol 2: Live-Cell Imaging using TCO-Tetrazine Ligation
This protocol outlines a general procedure for labeling a TCO-modified protein on the surface of live cells with a tetrazine-fluorophore conjugate.[2]
Materials:
-
Live cells expressing a TCO-modified surface protein
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture the cells expressing the TCO-modified protein to the desired confluency in a suitable imaging dish or plate.[2]
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum from the culture medium.[2]
-
Labeling: Add the tetrazine-fluorophore conjugate, diluted in cell culture medium, to the cells at a final concentration of 1-10 µM.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Imaging: Gently wash the cells twice with pre-warmed PBS to remove any unbound probe. Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Conclusion: The Future is Bioorthogonal
TCO linkers and the TCO-tetrazine ligation have firmly established themselves as indispensable tools in the fields of chemical biology, drug development, and diagnostics. Their unparalleled reaction kinetics, exquisite selectivity, and biocompatibility have enabled researchers to probe and manipulate biological systems with unprecedented precision. As our understanding of the intricate molecular dance of life continues to grow, the applications of TCO-based bioorthogonal chemistry are poised to expand even further, driving innovation in targeted therapeutics, advanced diagnostics, and our fundamental understanding of biology.
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Kocman, V., et al. (2021). Tetrazine bioorthogonal chemistry derived in vivo imaging. PMC - NIH. Retrieved from [Link]
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Wikipedia. (n.d.). Bioorthogonal chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). a Reaction mechanism of trans-cyclooctene (TCO)-triggered cleavage of.... Retrieved from [Link]
-
Journal of the American Chemical Society. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Retrieved from [Link]
-
NIH. (n.d.). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. Retrieved from [Link]
-
NIH. (n.d.). Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry. Retrieved from [Link]
-
PMC - NIH. (n.d.). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Retrieved from [Link]
-
Journal of Nuclear Medicine. (n.d.). Highly reactive trans-cyclooctene tags with improved stability for tumor pretargeting with in vivo Diels-Alder chemistry. Retrieved from [Link]
-
. (2024). Tetrazine– trans -cyclooctene ligation: Unveiling the chemistry and applications within the human body. Retrieved from [Link]
-
PMC. (n.d.). Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy. Retrieved from [Link]
-
Fürth lab. (n.d.). Antibody conjugation. Retrieved from [Link]
-
ResearchGate. (2024). Tetrazine–trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body. Retrieved from [Link]
-
PMC - NIH. (2017). Tetrazine ligation for chemical proteomics. Retrieved from [Link]
-
ACS Publications. (2021). Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry. Retrieved from [Link]
-
PubMed. (2013). Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems. Retrieved from [Link]
-
PMC - NIH. (n.d.). trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. Retrieved from [Link]
-
ACS Publications. (2021). Bioorthogonal Chemistry and Its Applications. Retrieved from [Link]
-
Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Retrieved from [Link]
-
PMC - NIH. (n.d.). Labeling a TCO-Functionalized Single Domain Antibody Fragment with 18F via Inverse Electron Demand Diels Alder Cycloaddition using a Fluoronicotinyl Moiety-bearing Tetrazine Derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). Imaging protocol for the in vivo conjugation. 1 0.1 mg of mAb‐TCO was.... Retrieved from [Link]
-
ACS Publications. (2020). Tetrazine-TCO Ligation: A Potential Simple Approach to Improve Tumor Uptake through Enhanced Blood Circulation. Retrieved from [Link]
-
NIH. (n.d.). Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery. Retrieved from [Link]
-
YouTube. (2020). Antibody DNA Conjugate Synthesis Protocol | Bioconjugation Methods. Retrieved from [Link]
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Methodological & Application
TCO-PEG4-Acid Antibody Labeling: A Comprehensive Guide to Bioorthogonal Conjugation
Introduction: Revolutionizing Antibody Conjugation with Bioorthogonal Chemistry
In the landscape of targeted therapeutics and advanced diagnostics, the precise modification of monoclonal antibodies (mAbs) is paramount. Traditional antibody labeling techniques, while foundational, often lack the precision and control required for developing next-generation antibody-drug conjugates (ADCs), imaging agents, and other immunoconjugates. Bioorthogonal chemistry has emerged as a transformative solution, offering a set of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2][3] Among these, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptionally fast reaction kinetics and remarkable specificity.[4][5][6]
This technical guide provides a comprehensive protocol for the labeling of antibodies with TCO-PEG4-Acid, a key reagent for a two-step bioorthogonal conjugation strategy.[7] The process begins with the modification of the antibody with a TCO group, typically via an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on lysine residues.[][9][10] The incorporated TCO moiety then serves as a handle for the subsequent "click" reaction with a tetrazine-functionalized molecule of interest (e.g., a therapeutic payload, a fluorescent dye, or an imaging agent).[11][12][13] The inclusion of a polyethylene glycol (PEG4) spacer enhances the solubility and flexibility of the linker, which can improve labeling efficiency and minimize steric hindrance.[14][15][16]
This document is intended for researchers, scientists, and drug development professionals seeking a detailed, field-proven methodology for this compound antibody labeling, purification, and characterization.
Principle of the Method: A Two-Step Bioorthogonal Labeling Strategy
The core of this protocol lies in a two-stage process that leverages the principles of amine-reactive crosslinking and bioorthogonal click chemistry.
-
Antibody Activation with TCO-PEG4-NHS Ester: The process is initiated by reacting the antibody with a TCO-PEG4-NHS ester. The NHS ester selectively reacts with the primary amines found on the side chains of lysine residues and the N-terminus of the antibody, forming a stable amide bond.[][17][] This step effectively installs the TCO functional group onto the antibody. The reaction is typically performed in a slightly basic buffer (pH 7.2-8.5) to facilitate the deprotonation of the amine groups, enhancing their nucleophilicity.[][10]
-
Bioorthogonal Ligation with a Tetrazine Probe: The TCO-modified antibody is then ready for the bioorthogonal "click" reaction with a tetrazine-functionalized molecule. The IEDDA reaction between the TCO and tetrazine is exceptionally fast and highly specific, proceeding rapidly under physiological conditions without the need for a catalyst.[4][5][6] This allows for the precise and efficient conjugation of the desired payload to the antibody.
The following diagram illustrates the overall workflow:
Figure 1: General workflow for this compound antibody labeling.
Materials and Reagents
Reagents
-
Monoclonal Antibody (mAb) of interest
-
TCO-PEG4-NHS Ester (e.g., from a commercial supplier)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Borate Buffer (50 mM, pH 8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or equivalent)
-
Protein concentration assay kit (e.g., BCA or Bradford)
Equipment
-
Spectrophotometer (UV-Vis)
-
Centrifugal filters (with appropriate molecular weight cutoff, e.g., 30-50 kDa)
-
Chromatography system or spin columns for SEC
-
pH meter
-
Vortex mixer
-
Pipettes and sterile, nuclease-free microcentrifuge tubes
Experimental Protocols
Part 1: Antibody Preparation and Buffer Exchange
Prior to labeling, it is crucial to ensure the antibody is in a suitable buffer, free of any amine-containing substances or stabilizers like BSA, glycine, or Tris, which would compete with the NHS ester reaction.[19]
-
Initial Antibody Concentration: Determine the initial concentration of your antibody stock solution using a spectrophotometer at 280 nm or a suitable protein assay.[20]
-
Buffer Exchange: Perform a buffer exchange into an amine-free buffer, such as PBS (pH 7.4). This can be achieved using several methods:
-
Dialysis: Dialyze the antibody solution against 1000-fold excess of PBS overnight at 4°C with at least two buffer changes.[21]
-
Centrifugal Filters: Use centrifugal filters with a molecular weight cutoff (MWCO) appropriate for your antibody (typically 30-50 kDa for IgG).
-
Desalting Columns: Pass the antibody solution through a desalting column pre-equilibrated with PBS.[22]
-
-
Final Concentration Adjustment: After buffer exchange, measure the antibody concentration again and adjust it to a working concentration, typically between 1-5 mg/mL.[14][23]
Part 2: TCO-PEG4-NHS Ester Labeling of the Antibody
The following protocol is a general guideline. The optimal molar excess of the TCO-PEG4-NHS ester may need to be empirically determined to achieve the desired degree of labeling (DOL) while preserving antibody function.[24]
-
Prepare TCO-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.[14]
-
Calculate Molar Excess: Determine the molar excess of the TCO-PEG4-NHS ester to be added to the antibody solution. A common starting point is a 10- to 20-fold molar excess.[4][14]
| Molar Excess (TCO:Ab) | Suggested Starting Point | Rationale |
| 5x - 15x | Low to Moderate Labeling | Minimizes potential impact on antibody binding affinity. |
| 20x - 50x | Moderate to High Labeling | A good balance for many applications. |
| Up to 100x | High-Density Labeling | May be necessary for certain applications but requires careful validation of antibody activity.[25] |
-
Labeling Reaction: a. Transfer the desired amount of antibody solution to a microcentrifuge tube. b. Adjust the pH of the antibody solution to 8.0-8.5 by adding a small volume of 0.5 M borate buffer (pH 8.5). c. Add the calculated volume of the TCO-PEG4-NHS ester stock solution to the antibody solution while gently vortexing. d. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[26]
-
Quench the Reaction: To stop the labeling reaction and hydrolyze any unreacted NHS ester, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[14][26]
Part 3: Purification of the TCO-Modified Antibody
Purification is essential to remove unreacted TCO-PEG4-NHS ester and the quenching agent. Size-exclusion chromatography (SEC) is the most common and effective method for this purpose.[27][28][]
-
Column Equilibration: Equilibrate an SEC desalting column with PBS (pH 7.4) according to the manufacturer's instructions.
-
Sample Loading: Apply the quenched reaction mixture to the equilibrated SEC column.
-
Elution: Elute the TCO-modified antibody with PBS. The antibody conjugate will elute in the void volume, while the smaller, unreacted components will be retained by the column.
-
Fraction Collection: Collect the fractions containing the purified TCO-modified antibody. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.
-
Concentration (Optional): If necessary, concentrate the purified antibody solution using a centrifugal filter.
Figure 2: Principle of Size-Exclusion Chromatography (SEC) for purification.
Characterization of the TCO-Modified Antibody
Degree of Labeling (DOL) Determination
The degree of labeling (DOL), which represents the average number of TCO molecules conjugated per antibody, is a critical parameter for ensuring reproducibility.[30][31] For TCO modifications, which do not have a strong chromophore, indirect methods or mass spectrometry are often employed. However, if a TCO-NHS ester with a UV-traceable moiety is used, the DOL can be calculated spectrophotometrically.[4]
General Spectrophotometric Method (for UV-traceable TCOs):
-
Measure Absorbance: Measure the absorbance of the purified TCO-modified antibody at 280 nm (A280) and at the maximum absorbance wavelength of the TCO label (A_label).
-
Calculate Protein Concentration: Protein Concentration (M) = [A280 - (A_label × CF)] / ε_protein where:
-
CF is the correction factor (A280 of the label / A_label of the label)
-
ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[30]
-
-
Calculate Label Concentration: Label Concentration (M) = A_label / ε_label where ε_label is the molar extinction coefficient of the TCO label.
-
Calculate DOL: DOL = Label Concentration (M) / Protein Concentration (M)
For non-traceable TCOs, techniques such as MALDI-TOF mass spectrometry can be used to determine the DOL by comparing the mass of the conjugated antibody to the unconjugated antibody. Alternatively, a titration with a tetrazine-fluorophore conjugate can be performed, followed by fluorescence measurement.
An optimal DOL for antibodies typically falls between 2 and 10, though the ideal value is application-dependent.[30]
Conclusion and Future Perspectives
The protocol detailed herein provides a robust framework for the successful labeling of antibodies with this compound. This methodology opens the door to a wide array of applications in drug development, molecular imaging, and diagnostics by enabling the precise, site-specific conjugation of various molecular entities to antibodies.[5][7] The bioorthogonal nature of the TCO-tetrazine ligation ensures that the subsequent conjugation step is highly efficient and occurs under mild, biologically compatible conditions.[5][6] As the field of bioconjugation continues to advance, the principles and techniques outlined in this guide will remain fundamental to the development of next-generation antibody-based technologies.
References
-
Devaraj, N. K., & Weissleder, R. (2011). Biomedical Applications of Tetrazine Cycloadditions. Accounts of Chemical Research, 44(9), 816–827. [Link]
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Chu, T. T. (2016). Improving TCO-‐Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. UC Irvine. [Link]
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Berg, M. G., & Fishman, J. B. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Cold Spring Harbor Protocols, 2020(7). [Link]
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ResearchGate. (n.d.). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Request PDF. [Link]
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Zeglis, B. M., et al. (2013). The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals. Journal of Nuclear Medicine, 54(6), 811-814. [Link]
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Zeglis, B. M., et al. (2013). The growing impact of bioorthogonal click chemistry on the development of radiopharmaceuticals. Journal of Nuclear Medicine, 54(6), 811-814. [Link]
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Abberior. (n.d.). Degree of labeling (DOL) step by step. Retrieved from [Link]
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Linda M. (2024). Bioorthogonal Click Chemistry for Imaging and Targeted Drug Delivery. Journal of Chemical and Pharmaceutical Research, 16(2), 19-20. [Link]
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Lopes van den Broek, S., et al. (2020). Development of Trans-Cyclooctene Modified Antibodies for Pretargeted Imaging within the Central Nervous System. Journal of Nuclear Medicine, 61(supplement 1), 196. [Link]
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Fernández-Sánchez, C., et al. (2021). Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique. International Journal of Molecular Sciences, 22(24), 13601. [Link]
-
Wang, Y., et al. (2022). Effect of trans-Cyclooctene modification on antibody distribution and modular method of antibody labeling. Journal of Nuclear Medicine, 63(supplement 2), 2211. [Link]
-
Fernández-Sánchez, C., et al. (2021). Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique. International Journal of Molecular Sciences, 22(24), 13601. [Link]
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Bertozzi, C. R., Meldal, M., & Sharpless, K. B. (2022). Rethinking Click and Bioorthogonal Chemistry for Biomedical Applications. ACS Materials Letters, 5(1), 1-4. [Link]
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Wiebe, A., et al. (2021). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. Molecules, 26(21), 6432. [Link]
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The Royal Swedish Academy of Sciences. (2022). Click Chemistry and Bioorthogonal Chemistry. Nobel Prize. [Link]
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Bernardes, G. J. L., et al. (2018). Chemical Lysine Modification at a single site. J. Am. Chem. Soc., 140(12), 4004-4017. [Link]
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MacDonald, J. I., et al. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. RSC Chemical Biology, 2(5), 1280-1300. [Link]
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Click-it-imaging.eu. (2019). Video of concept. Retrieved from [Link]
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Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Retrieved from [Link]
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Conway, J. R., et al. (2014). Fluorescent labeled antibodies - balancing functionality and degree of labeling. Journal of Immunological Methods, 415, 1-10. [Link]
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Zuber, A., et al. (2023). Quantitative Determination of Protein Concentrations in Living Cells. bioRxiv. [Link]
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ResearchGate. (2012). How can I quantify total protein concentration when a colored contaminant is present in my sample?. Retrieved from [Link]
-
Fürth lab. (n.d.). Antibody conjugation. Retrieved from [Link]
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AxisPharm. (n.d.). TCO-PEG4-NHS ester. Retrieved from [Link]
-
G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]
-
Thevathasan, J. V., et al. (2019). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Molecular Biology of the Cell, 30(26), 3183-3195. [Link]
-
Rahim, M. K. (2016). Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. UC Irvine. [Link]
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Application Note: A Step-by-Step Guide to Protein Conjugation with TCO-PEG4-Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of Bioorthogonal Chemistry
Modern bioconjugation techniques are central to advancements in therapeutics, diagnostics, and proteomics. Among the most powerful tools in this field is the bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry."[1][2] This approach allows for the specific and efficient covalent linking of two molecules in a complex biological environment without interfering with native biochemical processes.
A particularly rapid and effective SPAAC reaction is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz).[3][4] This reaction boasts exceptionally fast kinetics (up to 10⁶ M⁻¹s⁻¹) and proceeds under physiological conditions without the need for cytotoxic catalysts, making it ideal for in vivo applications.[3][4][5]
This guide provides a detailed protocol for the first critical step in this process: the covalent attachment of a TCO moiety to a protein of interest using the heterobifunctional linker, TCO-PEG4-Acid . This linker contains a TCO group for subsequent tetrazine ligation and a carboxylic acid for initial attachment to the protein. The inclusion of a hydrophilic polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate, reduces steric hindrance, and can minimize immunogenicity.[6][7][8][9][10]
Principle of the Method
The conjugation process is a two-stage procedure:
-
Carboxylic Acid Activation: The terminal carboxylic acid on the this compound linker is first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[11][12] EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted by NHS into a more stable, amine-reactive NHS ester.[11][13][14] This two-step activation minimizes side reactions like the formation of N-acylurea.[13][14]
-
Amine Coupling: The activated NHS ester of the TCO-linker readily reacts with primary amines (–NH₂) on the protein, primarily the ε-amine of lysine residues and the N-terminal α-amine. This reaction forms a stable, covalent amide bond, yielding a TCO-functionalized protein ready for ligation with a tetrazine-modified molecule.
The entire workflow is depicted below.
Caption: Workflow for protein modification with this compound.
Materials and Equipment
Reagents:
-
Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, MES, HEPES).
-
This compound (e.g., BroadPharm, BP-22420)[15]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, e.g., Thermo Scientific, 22980)
-
N-hydroxysulfosuccinimide (Sulfo-NHS, e.g., Thermo Scientific, 24510) for enhanced aqueous solubility.
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Spin desalting columns or dialysis cassettes with appropriate molecular weight cutoff (MWCO) for buffer exchange and purification.[4]
Equipment:
-
Microcentrifuge tubes
-
Pipettes and tips
-
pH meter
-
Vortex mixer and/or rotator
-
Spectrophotometer for protein concentration measurement (e.g., NanoDrop)
-
Optional: FPLC or HPLC system for purification and analysis.
Detailed Step-by-Step Protocol
This protocol is designed for conjugating ~1-5 mg of a typical IgG antibody (~150 kDa) but should be optimized for each specific protein.
Part A: Preparation of Reagents and Protein
-
Protein Preparation:
-
Ensure your protein is in an amine-free buffer (e.g., PBS). If the storage buffer contains Tris or glycine, perform a buffer exchange into PBS (pH 7.2-7.5) using a desalting column or dialysis.
-
Adjust the protein concentration to 2-5 mg/mL. Confirm the concentration using A280 nm absorbance.
-
-
Reagent Stock Solution Preparation:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO. For example, dissolve 2.1 mg of this compound (MW ~417.5 g/mol ) in 500 µL of DMSO. Note: Prepare this solution fresh immediately before use.
-
EDC: Prepare a 100 mM stock solution in ultrapure water or Activation Buffer. Note: EDC is moisture-sensitive and hydrolyzes quickly; prepare this solution immediately before use.[12]
-
Sulfo-NHS: Prepare a 100 mM stock solution in ultrapure water or Activation Buffer. Note: Prepare fresh immediately before use.
-
Part B: Activation of this compound and Conjugation to Protein
The activation of the carboxylic acid is most efficient at a slightly acidic pH, while the subsequent reaction with the protein's primary amines is favored at a slightly basic pH.[14] This protocol employs a robust one-pot, two-pH-stage approach.
-
Calculate Reagent Volumes: The molar ratio of TCO-linker to protein is a critical parameter that controls the degree of labeling (DOL). A starting point for optimization is a 20-fold molar excess of linker over protein.
| Parameter | Example Value | Calculation |
| Protein | IgG Antibody | - |
| Protein MW | 150,000 g/mol | - |
| Protein Amount | 2 mg | - |
| Moles of Protein | 13.3 nmol | (2 mg / 150,000 g/mol) * 10^6 |
| Molar Excess of TCO | 20x | - |
| Moles of TCO-Linker | 266 nmol | 13.3 nmol * 20 |
| Volume of 10 mM TCO Stock | 26.6 µL | 266 nmol / 10 mM |
| Molar Excess of EDC/Sulfo-NHS | 2x over TCO | - |
| Moles of EDC/Sulfo-NHS | 532 nmol | 266 nmol * 2 |
| Volume of 100 mM EDC Stock | 5.3 µL | 532 nmol / 100 mM |
| Volume of 100 mM Sulfo-NHS Stock | 5.3 µL | 532 nmol / 100 mM |
-
Activation Step (pH 6.0):
-
In a microcentrifuge tube, combine the required volume of this compound stock solution with an appropriate volume of Activation Buffer (pH 6.0).
-
Add the calculated volumes of freshly prepared EDC and Sulfo-NHS stock solutions.
-
Incubate for 15 minutes at room temperature with gentle mixing to form the amine-reactive Sulfo-NHS ester.
-
-
Conjugation Step (pH 7.2-7.5):
-
Immediately add the activated TCO-linker mixture to your protein solution (which should be in PBS, pH 7.2-7.5).
-
Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle end-over-end rotation. Protect from light.
-
-
Quenching the Reaction:
Part C: Purification of the TCO-Protein Conjugate
It is crucial to remove unreacted TCO-linker and reaction byproducts, as they can interfere with downstream applications.
-
Size Exclusion Chromatography (SEC): This is the preferred method for separating the larger protein conjugate from smaller molecules.[17] Use a desalting column (e.g., Zeba Spin Desalting Columns) or an FPLC system.
-
Dialysis/Buffer Exchange: Alternatively, use a dialysis cassette with an appropriate MWCO (e.g., 20K for an antibody) and dialyze against PBS overnight at 4°C with at least two buffer changes.
After purification, the TCO-labeled protein is ready for its subsequent bioorthogonal reaction with a tetrazine-containing molecule. Store the conjugate at 4°C for short-term use or at -80°C in a cryoprotectant-containing buffer for long-term storage.
Characterization and Quality Control
Confirming successful conjugation and determining the Degree of Labeling (DOL) is essential.
-
Mass Spectrometry: Electrospray ionization (ESI-MS) or MALDI-TOF mass spectrometry is the most accurate method to determine the DOL.[18][19][20][21] The mass increase corresponds to the number of TCO-linker molecules attached.[19][22]
-
SDS-PAGE: While not quantitative for DOL, a shift in the band to a higher molecular weight on an SDS-PAGE gel can provide qualitative confirmation of conjugation.
-
Functional Assays: Perform an activity assay (e.g., ELISA for an antibody) to ensure that the conjugation process has not compromised the protein's biological function.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low DOL / No Conjugation | Inactive reagents (EDC/NHS hydrolysis). | Prepare EDC and Sulfo-NHS solutions fresh immediately before use. |
| Presence of amine-containing buffers (Tris, glycine). | Ensure thorough buffer exchange of the protein into an amine-free buffer like PBS. | |
| Incorrect pH for activation or conjugation. | Verify the pH of all buffers. Use MES (pH ~6) for activation and PBS (pH 7.2-7.5) for conjugation.[14] | |
| Protein Precipitation/Aggregation | High concentration of organic solvent (DMSO). | Keep the final DMSO concentration below 10% (v/v) in the reaction mixture. |
| High DOL leading to conformational changes. | Reduce the molar excess of the TCO-linker in the reaction. | |
| Loss of Protein Activity | Modification of critical lysine residues in the active/binding site. | Reduce the molar excess of the TCO-linker. Consider site-specific conjugation methods if activity loss is severe. |
| Harsh reaction or purification conditions. | Perform incubations at 4°C. Ensure purification methods are gentle. |
The Subsequent Bioorthogonal Reaction
The purified TCO-protein conjugate is now an invaluable tool. It can be rapidly and specifically labeled with any molecule functionalized with a tetrazine.
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Revolutionizing Live Cell Dynamics: An Application Guide to TCO-PEG4-Acid Mediated Bioorthogonal Labeling
Introduction: Capturing Cellular Life in Real-Time
Live cell imaging stands as a cornerstone in modern biological research, offering a window into the dynamic processes that govern cellular function. A significant hurdle in this endeavor is the precise and non-perturbative labeling of specific biomolecules. The advent of bioorthogonal chemistry has provided a powerful toolkit to overcome this challenge, enabling researchers to "click" fluorescent probes onto their targets within the complex milieu of a living cell.[1] At the forefront of this technology is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine, a reaction celebrated for its exceptional speed and biocompatibility.[2][3]
This application note serves as a comprehensive guide to utilizing TCO-PEG4-Acid, a versatile reagent, for the bioorthogonal labeling of biomolecules in live cell imaging experiments. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into experimental design and optimization to empower researchers in their quest to visualize cellular life with unprecedented clarity.
The Chemistry of Precision: The TCO-Tetrazine Ligation
The power of this compound lies in its heterobifunctional nature, featuring a reactive TCO group and a terminal carboxylic acid.[4][5] The TCO moiety is the key to the bioorthogonal labeling strategy. It reacts with a tetrazine-conjugated imaging probe (e.g., a fluorophore) through an IEDDA cycloaddition.[6] This reaction is exceptionally fast and highly selective, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts like copper.[3][6] The reaction is often "fluorogenic," meaning the tetrazine quenches the fluorescence of the attached dye until it reacts with the TCO, leading to a significant increase in the fluorescent signal upon labeling and reducing background noise.[7][8][9]
The structure of this compound is intelligently designed for biological applications:
-
TCO (trans-cyclooctene): A strained alkene that readily reacts with the tetrazine partner.[8][10]
-
PEG4 (Polyethylene Glycol) Linker: This hydrophilic spacer enhances the aqueous solubility of the molecule, prevents aggregation, and provides a flexible connection that minimizes steric hindrance during the ligation process.[11][12][13][14][15]
-
Carboxylic Acid: This functional group allows for the covalent attachment of the TCO-PEG4 moiety to primary amines (like the side chain of lysine residues) on a target biomolecule through the formation of a stable amide bond.[5][16][17]
Visualizing the Workflow: From Conjugation to Imaging
The overall experimental workflow involves two main stages: the conjugation of this compound to the biomolecule of interest and the subsequent labeling with a tetrazine-fluorophore in live cells.
Detailed Protocols: A Step-by-Step Guide
Protocol 1: Conjugation of this compound to an Amine-Containing Biomolecule
This protocol describes the labeling of a purified protein or antibody with this compound using EDC/Sulfo-NHS chemistry to activate the carboxylic acid.
Materials:
-
This compound
-
Protein/antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in water.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine a 20-fold molar excess of this compound with a 50-fold molar excess of both EDC and Sulfo-NHS relative to the amount of protein to be labeled.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation to the Biomolecule:
-
Add the activated this compound mixture to your protein/antibody solution.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted TCO reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
The TCO-labeled biomolecule is now ready for use in cell labeling experiments.
-
| Parameter | Recommendation | Rationale |
| Molar Excess of this compound | 10-20 fold over protein | Ensures efficient labeling of the target protein. |
| Molar Excess of EDC/Sulfo-NHS | 2-5 fold over this compound | Drives the activation of the carboxylic acid for efficient amide bond formation. |
| Reaction Buffer | Amine-free (e.g., PBS) | Prevents quenching of the activated NHS-ester by buffer components. |
| Incubation Time | 2 hours at room temperature | Sufficient time for the conjugation reaction to proceed to completion. |
Table 1. Recommended parameters for the conjugation of this compound to a protein or antibody.
Protocol 2: Live Cell Labeling and Imaging
This protocol outlines the procedure for labeling live cells with a TCO-conjugated biomolecule and a tetrazine-fluorophore.
Materials:
-
TCO-labeled biomolecule (from Protocol 1)
-
Adherent or suspension cells cultured in appropriate medium
-
Tetrazine-fluorophore conjugate (choose a fluorophore compatible with your microscope)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Fluorescence microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Preparation:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.
-
Ensure cells are healthy and at an appropriate confluency (50-70%) for imaging.[18]
-
-
Introduction of the TCO-Labeled Biomolecule:
-
If labeling a cell surface target with a TCO-antibody, dilute the antibody to the desired concentration (typically 1-10 µg/mL) in pre-warmed cell culture medium.
-
Replace the existing medium with the antibody-containing medium and incubate for 30-60 minutes at 37°C.
-
Wash the cells three times with pre-warmed PBS to remove unbound antibody.
-
-
Labeling with Tetrazine-Fluorophore:
-
Prepare a 1-5 µM solution of the tetrazine-fluorophore in live-cell imaging medium.[19] The optimal concentration should be determined empirically.
-
Add the tetrazine-fluorophore solution to the cells.
-
Incubation is often rapid, with labeling occurring within 5-30 minutes at 37°C.[20] For fluorogenic probes, imaging can often commence immediately without a wash step.[19][21]
-
-
Live Cell Imaging:
-
Image the cells using a fluorescence microscope equipped with a live-cell incubation chamber.
-
Use the lowest possible excitation light intensity to minimize phototoxicity.[22]
-
Acquire images using appropriate filter sets for your chosen fluorophore.
-
Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient TCO conjugation | Optimize the molar excess of this compound and activation reagents. Verify protein concentration. |
| Low concentration of tetrazine-fluorophore | Increase the concentration of the tetrazine-fluorophore or the incubation time. | |
| Instability of TCO or tetrazine reagent | Use fresh reagents. Store stock solutions properly at -20°C, protected from light.[5] | |
| High Background Fluorescence | Non-specific binding of the TCO-biomolecule | Include a blocking step (e.g., with BSA) before adding the TCO-biomolecule. Increase the number of wash steps. |
| Non-specific binding of the tetrazine-fluorophore | Reduce the concentration of the tetrazine-fluorophore. Use a fluorogenic probe if available.[23] | |
| Autofluorescence of cells or medium | Use phenol red-free imaging medium.[22] Acquire a background image from unlabeled cells and subtract it from the experimental images. | |
| Phototoxicity/Cell Death | Excessive light exposure | Minimize exposure time and excitation intensity. Use a more sensitive camera.[22] |
| Reagent toxicity | Titrate the concentration of the TCO-biomolecule and tetrazine-fluorophore to the lowest effective concentration. Ensure removal of unbound reagents. |
Table 2. A guide to troubleshooting common issues in live cell imaging with this compound.
Conclusion: A Bright Future for Live Cell Imaging
This compound, in conjunction with tetrazine-functionalized probes, provides a robust and versatile platform for the fluorescent labeling of biomolecules in living cells. The exceptional kinetics and biocompatibility of the IEDDA reaction enable researchers to visualize cellular dynamics with high specificity and minimal perturbation. By understanding the principles behind this powerful technology and following optimized protocols, scientists can unlock new insights into the intricate workings of life at the molecular level.
References
- PurePEG. (2025, July 1).
- AxisPharm. (2024, September 24).
- Korea Science. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics. Korea Science.
- Precise PEG. How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.
- BenchChem.
- bioRxiv. (2020, December 2). Light-activated tetrazines enable live-cell spatiotemporal control of bioorthogonal reactions. bioRxiv.
- Conju-Probe. This compound TCO click chemistry. Conju-Probe.
- Journal of the American Chemical Society. (2012, January 26). Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific in Vivo Bioorthogonal Ligation with trans-Cyclooctenes. Journal of the American Chemical Society.
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. (2024, June 18). Tetrazine– trans -cyclooctene ligation: Unveiling the chemistry and applications within the human body. .
- BenchChem. The Role of Trans-Cyclooctene (TCO) in Bioorthogonal Conjugation: An In-depth Technical Guide. BenchChem.
- CD Bioparticles. This compound. CD Bioparticles.
- BroadPharm. This compound, 1802913-21-8. BroadPharm.
- BenchChem.
- Vector Labs. This compound. Vector Labs.
- ACS Central Science. (2021, August 20). Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy.
- NIH. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. PMC.
- BroadPharm.
- BenchChem. Illuminating Cellular Dynamics: A Guide to Live Cell Imaging with (S)-TCO-PEG3-amine. BenchChem.
- BenchChem.
- BenchChem. An In-Depth Technical Guide to Bioorthogonal Chemistry for Protein Labeling. BenchChem.
- bioRxiv. (2018, December 21). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. bioRxiv.
- NIH. (2020, January 14). A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. NIH.
- Thermo Fisher Scientific. 5 steps to live-cell imaging. Thermo Fisher Scientific.
- BenchChem. Application Notes and Protocols for No-Wash Live-Cell Imaging Using Cy3-PEG2-TCO. BenchChem.
- Journal of Cell Science. Live-cell microscopy – tips and tools. The Company of Biologists.
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Quantifying the Reaction Kinetics of TCO-PEG4-Acid and Tetrazine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, celebrated for its exceptional speed, specificity, and biocompatibility.[1][2][3] This catalyst-free "click" reaction proceeds rapidly under physiological conditions, making it an invaluable tool for in vivo imaging, drug delivery, and the construction of complex bioconjugates.[2][4][5] This guide provides a detailed technical overview and a practical protocol for quantifying the reaction kinetics of a specific, widely used reagent pair: TCO-PEG4-Acid and a generic tetrazine derivative.
The inclusion of a tetraethylene glycol (PEG4) spacer in the this compound molecule enhances water solubility and minimizes steric hindrance, while the terminal carboxylic acid provides a versatile handle for subsequent conjugation to biomolecules.[6][7][8] Understanding the precise reaction rate, quantified by the second-order rate constant (k₂), is critical for designing experiments where reaction time and concentration are key parameters.[9][10]
The Underlying Chemistry: An Inverse Electron Demand Diels-Alder Reaction
The reaction proceeds via a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile.[11][12][13] This is the reverse of the electronic demand in a typical Diels-Alder reaction. The initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N₂), driving the reaction to completion.[10][11][14]
The reaction rate is governed by Frontier Molecular Orbital (FMO) theory.[15][16] A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine) leads to a faster reaction.[11][14][15] Consequently, the kinetics can be finely tuned:
-
Electron-withdrawing groups on the tetrazine lower its LUMO energy, accelerating the reaction.[9][11][17]
-
Electron-donating groups on the TCO raise its HOMO energy, also increasing the reaction rate.[11]
Factors Influencing Reaction Kinetics
Several factors beyond the electronic properties of the core reactive moieties can influence the observed reaction rate:
| Factor | Impact on Reaction Rate | Rationale |
| Solvent | Can have a significant effect. | The polarity and protic nature of the solvent can influence the stability of the transition state. Reactions are often faster in aqueous buffers compared to organic solvents.[18][19] |
| Temperature | Increases with temperature. | As with most chemical reactions, higher temperatures provide more kinetic energy to overcome the activation energy barrier. |
| pH | Generally stable over a wide physiological range (pH 6-9).[1] | Extreme pH values may affect the stability of the reactants or the protonation state of substituents, which can modulate reactivity.[20] |
| Steric Hindrance | Can decrease the rate. | Bulky substituents near the reactive centers can impede the approach of the reactants. The PEG4 spacer in this compound helps to mitigate this.[7][21] |
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the general workflow for determining the second-order rate constant of the TCO-tetrazine ligation.
Caption: Workflow for Kinetic Analysis of TCO-Tetrazine Ligation.
Detailed Protocol: Determination of Second-Order Rate Constant (k₂)
This protocol employs UV-Vis spectrophotometry to monitor the reaction. The disappearance of the characteristic pink/red color of the tetrazine, which corresponds to a decrease in its absorbance in the 510-550 nm range, is followed over time.[1][10][18] To simplify the kinetics, the reaction is run under pseudo-first-order conditions, where the this compound is in large excess (≥10-fold) over the tetrazine.[10][18]
Materials and Equipment
-
This compound
-
Tetrazine derivative of interest
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer (a stopped-flow instrument is ideal for very fast reactions)[18][19]
-
Thermostatted cuvette holder
-
Micropipettes and appropriate tips
Reagent Preparation
-
This compound Stock Solution (20 mM):
-
Accurately weigh a known amount of this compound. Note: TCO derivatives can be unstable over long-term storage and may isomerize to the less reactive cis-cyclooctene (CCO).[22] It is advisable to use fresh reagent.
-
Dissolve in anhydrous DMSO to a final concentration of 20 mM.
-
Store at -20°C in small aliquots, protected from light and moisture.
-
-
Tetrazine Stock Solution (1 mM):
-
Accurately weigh a known amount of the tetrazine derivative.
-
Dissolve in anhydrous DMSO to a final concentration of 1 mM.
-
Store at -20°C in small aliquots, protected from light.
-
-
Reaction Buffer:
-
Prepare a 1x PBS solution at pH 7.4.
-
Experimental Procedure
-
Instrument Setup:
-
Set the spectrophotometer to the desired temperature (e.g., 37°C) and allow it to equilibrate.
-
Determine the maximum absorbance wavelength (λ_max) of the tetrazine derivative in PBS (typically between 510-550 nm). Set the spectrophotometer to monitor absorbance at this wavelength.
-
-
Preparation of Reaction Solutions:
-
Tetrazine Solution: Prepare a fresh dilution of the 1 mM tetrazine stock solution in PBS to a final concentration of 50 µM.
-
TCO Solution: Prepare a fresh dilution of the 20 mM this compound stock solution in PBS to a final concentration of 500 µM. This establishes a 10-fold excess of TCO.
-
-
Kinetic Measurement:
-
Using a Standard Spectrophotometer:
-
Pipette the TCO solution into a cuvette and place it in the thermostatted holder.
-
Add the tetrazine solution to the cuvette, mix rapidly by pipetting, and immediately start recording the absorbance at the predetermined λ_max at set time intervals until the absorbance plateaus (indicating reaction completion).
-
-
Using a Stopped-Flow Spectrophotometer (Recommended for fast reactions):
-
Load the tetrazine and TCO solutions into separate syringes of the instrument.[18]
-
Initiate rapid mixing and data acquisition simultaneously. The instrument will automatically record the absorbance decay over time.
-
-
Data Analysis
-
Determine the Observed Rate Constant (k_obs):
-
Plot the absorbance of the tetrazine as a function of time.
-
Fit the data to a single exponential decay function:
-
A(t) = A₀ * e^(-k_obs * t) + C
-
Where A(t) is the absorbance at time t, A₀ is the initial absorbance, k_obs is the pseudo-first-order rate constant, and C is the final absorbance.
-
-
The value of k_obs will be determined from the fit.
-
-
Calculate the Second-Order Rate Constant (k₂):
-
The second-order rate constant (k₂) is calculated from the observed rate constant (k_obs) and the concentration of the reactant in excess (this compound) using the following equation:[10][23][24]
-
k₂ = k_obs / [this compound]
-
-
For the example concentrations given:
-
k₂ = k_obs / 500 µM
-
-
The units for k₂ will be M⁻¹s⁻¹.
-
Self-Validating System and Trustworthiness
To ensure the reliability of the calculated rate constant, the experiment should be repeated with several different excess concentrations of this compound (e.g., 15-fold, 20-fold). A plot of the resulting k_obs values versus the corresponding [this compound] should yield a straight line passing through the origin. The slope of this line is the second-order rate constant, k₂. This linear relationship confirms that the reaction is indeed second-order overall and that the pseudo-first-order approximation is valid.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction is too fast to measure accurately. | High reactivity of the specific tetrazine derivative. | Use a stopped-flow spectrophotometer. Decrease the reaction temperature. Use lower reactant concentrations. |
| Non-exponential absorbance decay. | Reactant degradation, side reactions, or complex kinetics. | Ensure the freshness of reagents, especially the this compound. Verify the purity of the compounds. Check for potential side reactions of the tetrazine. |
| Inconsistent k₂ values at different TCO concentrations. | Issues with solution preparation or pipetting accuracy. The pseudo-first-order approximation may not hold if the excess is not large enough. | Carefully re-prepare stock solutions and dilutions. Ensure thorough mixing. Increase the excess of TCO to at least 10-fold. |
| Low signal-to-noise ratio. | Low extinction coefficient of the tetrazine. Low reactant concentrations. | Use a higher concentration of the tetrazine (while maintaining the TCO excess). Use a spectrophotometer with a high-intensity light source. |
Conclusion
The TCO-tetrazine ligation is a powerful tool in the arsenal of chemical biologists and drug development professionals. A quantitative understanding of its kinetics is paramount for its effective implementation. By following the detailed protocol and considering the underlying chemical principles outlined in this application note, researchers can reliably determine the second-order rate constant for the reaction between this compound and their tetrazine of interest, enabling more precise and predictable experimental design.
References
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Keinänen, O., Fung, K., & Bénard, F. (2020). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. Molecules, 25(19), 4429. Retrieved from [Link]
-
Králik, F., & Tvaroška, I. (2021). Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry. RSC Advances, 11(34), 20973-20982. Retrieved from [Link]
-
Králik, F., & Tvaroška, I. (2021). Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry. RSC Advances, 11(34), 20973–20982. Retrieved from [Link]
-
Versteegen, R. M., et al. (2013). Optimized Tetrazine Derivatives for Rapid Bioorthogonal Decaging in Living Cells. Angewandte Chemie International Edition, 52(52), 14112–14116. Retrieved from [Link]
-
Wikipedia. Inverse electron-demand Diels–Alder reaction. Retrieved from [Link]
-
Oliveira, B. L., et al. (2017). Inverse electron-demand Diels–Alder reactions in chemical biology. Organic & Biomolecular Chemistry, 15(26), 5488–5497. Retrieved from [Link]
-
Bickelhaupt, F. M., et al. (2018). Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes. Chemistry – A European Journal, 24(47), 12349–12359. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Tetrazine isomers. (B) Mechanism of the Tz ligation, consisting of... [Image]. Retrieved from [Link]
-
Wagner, A. M., et al. (2020). and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry, 11(26), 4279–4291. Retrieved from [Link]
-
Interchim. TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Retrieved from [Link]
-
Organic Chemistry Portal. Diels-Alder Reaction. Retrieved from [Link]
-
McKay, C. S., & Finn, M. G. (2018). Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage. Journal of the American Chemical Society, 140(5), 1801–1811. Retrieved from [Link]
-
Al-Badri, A. M. (2011). Factors Affecting the Rates of Diels-Alder reaction, and the Cause of Nucleophilic-Electrophilic Dual Behaviour of Reactants. Journal of Al-Nahrain University, 14(1), 1-8. Retrieved from [Link]
-
Rossin, R., et al. (2018). Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry. Bioconjugate Chemistry, 29(4), 1039–1049. Retrieved from [Link]
-
ResearchGate. (n.d.). Second order rate constants of selected tetrazines with TCO in PBS at... [Image]. Retrieved from [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(9), 666–676. Retrieved from [Link]
-
Brown, C. D., et al. (2000). Estimation of second order rate constants using chemometric methods with kinetic constraints. The Analyst, 125(12), 2139–2145. Retrieved from [Link]
-
Khan Academy. Second-order reactions. Retrieved from [Link]
-
Versteegen, R. M., et al. (2019). Bioorthogonal Tetrazine Carbamate Cleavage by Highly Reactive Trans-Cyclooctene. Angewandte Chemie International Edition, 59(7), 2731–2737. Retrieved from [Link]
-
SECOND ORDER REACTIONS. (n.d.). Retrieved from [Link]
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Application Note: High-Fidelity Purification of TCO-PEG4-Acid Conjugated Biomolecules
Introduction: The Critical Role of Purification in Bioorthogonal Chemistry
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a cornerstone of modern bioconjugation, prized for its exceptionally fast kinetics and specificity in complex biological environments.[1][2] The TCO-PEG4-Acid linker is a heterobifunctional reagent of significant utility, enabling the covalent attachment of a reactive TCO moiety to biomolecules. Its design features a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and minimize steric hindrance, and a terminal carboxylic acid for conjugation to primary amines (e.g., lysine residues) on proteins, peptides, or other molecules.[3][4][5]
This conjugation process, typically involving carbodiimide chemistry (e.g., EDC/NHS), results in a heterogeneous mixture containing the desired TCO-conjugated biomolecule, unreacted starting biomolecule, excess this compound, and reaction byproducts. For any downstream application—from in vivo pre-targeted imaging to the development of antibody-drug conjugates (ADCs) or PROTACs—the removal of these impurities is not merely recommended; it is imperative for ensuring experimental reproducibility, efficacy, and safety.[6][7]
This technical guide provides a detailed examination of the principles and methodologies for the high-fidelity purification of this compound conjugated biomolecules. We will explore the causality behind protocol choices and present validated, step-by-step protocols for the most effective chromatographic techniques.
Foundational Principles: The 'Why' Behind the 'How'
Successful purification hinges on exploiting the physicochemical changes imparted to the biomolecule by the this compound linker. The conjugation reaction workflow and the subsequent purification strategy are logically interconnected.
The Conjugation Reaction
The process begins by activating the carboxylic acid of the this compound linker to make it reactive towards the primary amines on the biomolecule. This is most commonly achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable, amine-reactive NHS ester.[8] This activated linker then readily reacts with lysine ε-amino groups or the N-terminus of the biomolecule to form a stable amide bond.
Caption: Workflow for this compound conjugation and subsequent purification.
Strategic Pillars of Purification
The addition of the this compound moiety (MW ≈ 417.5 Da) subtly but critically alters the parent biomolecule's properties:[4]
-
Size (Hydrodynamic Volume): The conjugate is larger than the unconjugated biomolecule. This size difference is the basis for separation by Size-Exclusion Chromatography (SEC).[9]
-
Hydrophobicity: The TCO group and the PEG spacer increase the overall hydrophobicity of the biomolecule. This change allows for powerful, high-resolution separation using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][11]
-
Charge: The reaction consumes a positively charged primary amine and replaces it with a neutral amide linkage, resulting in a slight decrease in the net positive charge (or increase in net negative charge) of the biomolecule. While exploitable with Ion-Exchange Chromatography (IEX), SEC and RP-HPLC are generally more robust for this specific application.
Comparative Analysis of Purification Methodologies
The choice of purification technique is dictated by the nature of the biomolecule (e.g., large antibody vs. small peptide), the scale of the purification, and the required final purity.
| Methodology | Separation Principle | Best Suited For | Resolution | Key Advantages | Potential Issues |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Volume (Size) | Large biomolecules (Antibodies, Proteins >20 kDa), Desalting | Low to Moderate | Preserves native protein structure, excellent for removing small molecule reagents.[12][13] | May not separate unconjugated from conjugated protein if size difference is small.[14] |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Peptides, Proteins, Oligonucleotides[15] | High to Very High | Can separate species with different degrees of labeling. High purity achievable.[16][17] | Organic solvents and acids can cause denaturation of sensitive proteins.[11] |
| Solid-Phase Extraction (SPE) | Hydrophobicity | Small-scale peptide and oligonucleotide cleanup/desalting. | Low | Rapid, economical, requires minimal equipment.[18][19] | Not suitable for high-resolution separation or large proteins.[20] |
| Hydrophilic Interaction Chrom. (HILIC) | Polarity / Partitioning | Glycoproteins, PEGylated proteins, polar molecules. | Moderate to High | Orthogonal selectivity to RP-HPLC, MS-compatible mobile phases.[21] | Can have issues with protein recovery and solubility; less commonly used for this specific task. |
Experimental Protocols
These protocols are designed as robust starting points. Optimization of gradients, flow rates, and buffer conditions is encouraged to suit specific biomolecules.
Protocol 1: Purification of TCO-Conjugated Antibodies/Proteins via Size-Exclusion Chromatography (SEC)
Causality: This method is ideal for purifying large proteins like antibodies (>50 kDa) where the primary goal is the rapid removal of small molecules (excess linker, EDC/NHS byproducts, quenching reagents) under non-denaturing conditions.[12] The significant size difference between a 150 kDa antibody and a <1 kDa linker ensures a clean separation.
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- 20. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. HILIC HPLC Separation of Polyethylene Glycol (PEG) | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
common side reactions in TCO-tetrazine ligation and how to avoid them
Answering the call for robust, field-proven guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for the TCO-tetrazine ligation. As Senior Application Scientists, we move beyond simple protocols to explain the underlying chemical principles, helping you not only solve current issues but also prevent future complications.
Technical Support Center: TCO-Tetrazine Ligation
The inverse electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity in complex biological environments.[1][2] With reaction rates that can exceed 10⁶ M⁻¹s⁻¹, this ligation enables precise bioconjugation at low concentrations without the need for cytotoxic catalysts.[2][3]
However, like any powerful tool, its successful application requires an understanding of potential pitfalls. This guide addresses the most common side reactions and stability issues encountered in the field, providing clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My conjugation yield is very low or zero. What is the most common reason for this?
A: The most frequent cause of complete reaction failure is the hydrolysis of the NHS-ester used to functionalize one of the biomolecules (e.g., TCO-NHS ester labeling a protein).[4] NHS esters are highly susceptible to moisture and will hydrolyze to a non-reactive carboxylic acid.[4][5] This often happens before the TCO-tetrazine ligation is even initiated. Always ensure your solvents (like DMSO or DMF) are anhydrous and allow reagent vials to warm to room temperature before opening to prevent water condensation.[4][6]
Q2: What is TCO isomerization and why is it a problem?
A: The high reactivity of trans-cyclooctene (TCO) is due to its significant ring strain.[7] Under certain conditions, particularly in the presence of thiols (like glutathione in cells or DTT in buffers), the trans-isomer can convert to the much more stable, but far less reactive, cis-cyclooctene (CCO).[3][8] This isomerization effectively deactivates the TCO molecule, halting the ligation and reducing your product yield.
Q3: Are tetrazines always stable in aqueous buffers?
A: No, tetrazine stability can be a significant issue, especially for derivatives designed for maximum reactivity. Electron-withdrawing groups are added to tetrazines to lower the LUMO energy, which accelerates the reaction with TCO.[9][10] However, these same groups can make the tetrazine ring more susceptible to degradation or nucleophilic attack in aqueous media, particularly over long incubation periods at physiological temperature (37°C).[5][11] Some highly reactive dipyridyl tetrazines can show significant degradation in PBS at 37°C within hours.[11]
Q4: Can I monitor the progress of my TCO-tetrazine ligation?
A: Yes. Tetrazines typically have a characteristic absorbance in the visible range (around 510-550 nm), which disappears as the ligation proceeds.[1] This change can be monitored spectroscopically using a spectrophotometer or plate reader to follow the reaction kinetics in real time. The disappearance of the colored tetrazine provides a convenient visual cue for reaction completion.
Troubleshooting Guide: From Problem to Solution
This section provides a deeper dive into specific experimental problems, their root causes, and corrective actions.
Problem 1: Low or No Conjugation Product
You've run the ligation, but analysis (e.g., by SDS-PAGE, HPLC, or mass spectrometry) shows poor product formation.
Caption: Troubleshooting workflow for low TCO-tetrazine ligation yield.
-
Cause A: Failure of Initial Biomolecule Labeling
-
The Problem: The most common failure point is not the TCO-tetrazine click reaction itself, but the preceding step of attaching the TCO or tetrazine moiety to your molecule of interest (e.g., a protein or antibody).[6] This is typically done using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (like lysine residues).[4]
-
Mechanism of Failure: NHS esters are extremely sensitive to water. If they hydrolyze, they can no longer react with the amine, and your biomolecule will never be "activated" for the subsequent click reaction.[4][5] Additionally, using buffers that contain primary amines (e.g., Tris or glycine) will quench the NHS ester, preventing it from reacting with your target biomolecule.[4][6]
-
Prevention & Solution:
-
Use Anhydrous Solvents: Always dissolve NHS esters in high-quality, anhydrous DMSO or DMF immediately before use.[4][6]
-
Avoid Condensation: Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture from the air from condensing inside.[4]
-
Use Amine-Free Buffers: Perform the labeling reaction in an amine-free buffer such as PBS (phosphate-buffered saline), HEPES, or borate buffer at a pH between 7 and 9.[4]
-
Verify Labeling: If possible, use mass spectrometry to confirm that your biomolecule has been successfully modified with the TCO or tetrazine group before proceeding with the ligation.
-
-
-
Cause B: Instability of Reactants
-
TCO Isomerization: Highly reactive TCOs, such as s-TCO, are more prone to isomerize to their inactive cis-form, a process accelerated by thiols.[3] For experiments in complex biological media or with long incubation times, consider using a more stable derivative like d-TCO, which shows no degradation in aqueous solution for up to 14 days.[12]
-
Tetrazine Degradation: The stability of tetrazines in aqueous buffers varies widely.[5] Highly reactive, electron-deficient tetrazines can be unstable. If your experiment requires prolonged incubation (e.g., for pre-targeting in vivo), select a tetrazine derivative known for its stability, even if it has slightly slower kinetics.[5][13] Always prepare tetrazine stock solutions fresh for best results.
-
Problem 2: Unexpected Side Products or "Dead-End" Reactions
You see product formation, but also other unexpected species, or your "click-to-release" application is not working as expected.
-
The Problem: After the initial [4+2] cycloaddition, the resulting 4,5-dihydropyridazine intermediate must tautomerize to the correct isomer for the reaction to be productive, especially in click-to-release strategies.[14][15]
-
Mechanism of Failure: The reaction can sometimes lead to the formation of stable, non-productive isomers or oxidation to a pyridazine, which halts the desired reaction cascade.[15] The formation of these "dead-end" products is highly sensitive to the reaction environment, including pH and the specific structure of the TCO and tetrazine used.[15]
-
Prevention & Solution:
-
Optimize pH: The tautomerization step can be influenced by pH. Ensure your reaction buffer is within the recommended pH 6-9 range.[1][4]
-
Reagent Choice: Some tetrazine structures are specifically designed to favor productive tautomerization. For example, tetrazines functionalized with acidic groups can enhance the rate and yield of release in click-to-release applications.[15]
-
Purification: If side products are observed, purification of the final conjugate using methods like size-exclusion chromatography (SEC) or affinity chromatography is crucial to remove unreacted materials and side products.[6][16]
-
Key Reagent Considerations & Data
Choosing the right TCO and tetrazine is a balance between reactivity and stability. The ideal choice depends on the specific demands of your experiment (e.g., in vitro conjugation vs. in vivo imaging).
Table 1: Reactivity vs. Stability of Common TCO & Tetrazine Derivatives
| Reagent Class | Example Derivative | Second-Order Rate Constant (k₂) with partner* | Stability Characteristics | Best Use Cases |
| TCOs | Axial TCO | High (Axial isomers are generally more reactive than equatorial) | Moderate | Fast in vitro conjugations. |
| s-TCO (strained) | Very High (>10⁶ M⁻¹s⁻¹)[3] | Lower stability; prone to isomerization in the presence of thiols.[3][12] | Time-critical applications; live-cell labeling where incubation is short. | |
| d-TCO | High (~3.6 x 10⁵ M⁻¹s⁻¹)[12] | Excellent stability; resistant to isomerization in aqueous solution and serum.[12] | In vivo studies, pre-targeting, long-term experiments. | |
| Tetrazines | H-Tetrazine (monosubstituted) | High (~70-fold faster than many disubstituted versions)[9] | Moderate; stability is substituent-dependent. | General purpose, when fast kinetics are needed. |
| 3,6-dipyridyl-s-tetrazine | Very High (often used as a benchmark)[9][12] | Lower stability, especially in biological media at 37°C.[11] | Applications requiring the absolute fastest kinetics. | |
| Dimethyl-tetrazine | Lower | Higher stability compared to more electron-deficient derivatives.[14] | Applications where stability is prioritized over speed. |
*Rate constants are highly dependent on the specific reaction partner and conditions. Values are for relative comparison.
Validated Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol details the labeling of two separate proteins with TCO and Tetrazine, followed by their ligation.
Caption: Workflow for labeling a protein with a TCO/Tz-NHS ester.
-
Buffer Exchange: Prepare your protein (e.g., Protein A) at 1-5 mg/mL in an amine-free buffer like PBS (pH 7.4).[6]
-
Prepare NHS Ester: Immediately before use, dissolve the TCO-NHS ester (e.g., TCO-PEG4-NHS) in anhydrous DMSO to a concentration of 10 mM.[6][17]
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the TCO-NHS ester solution to the protein sample. For protein concentrations ≥ 5 mg/mL, a 10-fold excess is often sufficient; for more dilute samples, use a 20- to 50-fold excess.[4][17]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[17]
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM. This will react with any remaining NHS ester. Incubate for 5-15 minutes.[6][17]
-
Purification: Remove excess, non-reacted TCO-NHS ester using a spin desalting column or through dialysis. This step is critical to prevent interference in the subsequent ligation.[6][17]
-
Repeat: Perform steps 1-6 for your second protein (Protein B) using a Tetrazine-NHS ester.
-
Reactant Preparation: Combine the purified TCO-labeled Protein A and the tetrazine-labeled Protein B in a reaction buffer (e.g., PBS).
-
Stoichiometry: A common strategy is to add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of one labeled protein to the other to ensure the complete consumption of the limiting reagent.[6]
-
Incubation: Allow the reaction to proceed for 10-60 minutes at room temperature or 30-120 minutes at 4°C.[4] For many TCO/tetrazine pairs, the reaction is nearly instantaneous.
-
Analysis/Purification: The resulting conjugate is now ready for use or can be further purified by size-exclusion chromatography (SEC) if necessary to remove any unreacted starting material.[6]
References
- Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive.
- BroadPharm. (2022). Tetrazine-TCO Ligation Protocol.
- Vector Laboratories. (2023). Tetrazine-PEG5-NHS Ester User Guide.
- Chen, Y., et al. (2020). Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. Molecules.
- Shariare, M. H., et al. (2017). Decomposition Pathways of Some 3,6-Substituted s-Tetrazines. ResearchGate.
- Handula, M., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. Journal of Nanobiotechnology.
- Wiehr, S., et al. (2021). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. Biomolecules.
- Schoffelen, S., et al. (2018). Tetrazine-Triggered Bioorthogonal Cleavage of trans-Cyclooctene-Caged Phenols Using a Minimal Self-Immolative Linker Strategy. Chemistry – A European Journal.
- Vector Laboratories. (n.d.). TCO-Tetrazine Conjugation: Unmatched Speed, Precision, And Biocompatibility.
- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties and Stability of Tetrazine-PEG5-SS-amine.
- Fang, Y., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. Molecules.
- Svatunek, D., et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society.
- Benchchem. (n.d.). An In-depth Technical Guide to the Tetrazine-SS-NHS Reaction with Trans-cyclooctene (TCO) for Bioorthogonal Applications.
- Verbraeken, B., et al. (2023). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society.
- Ross, N. L., et al. (2018). Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage. Journal of the American Chemical Society.
- Wu, H., et al. (2022). Light-activated tetrazines enable precision live-cell bioorthogonal chemistry. Nature Chemistry.
- Wikipedia. (n.d.). trans-Cyclooctene.
- Kim, E., & Park, S. B. (2017). Tetrazine ligation for chemical proteomics. Chemical Communications.
- TCI Chemicals. (n.d.). TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents.
- Benchchem. (n.d.). Factors affecting the kinetics of Methyltetrazine-TCO ligation.
- Uttamapinant, C., et al. (2015). Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates. Angewandte Chemie International Edition.
- Tokyo Chemical Industry Co., Ltd. (2023). TCO (trans-cyclooctene) Reagents for Bioconjugate Reactions.
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
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- 7. trans-Cyclooctene - Wikipedia [en.wikipedia.org]
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- 9. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Purification of TCO-PEG4-Acid Labeled Proteins
Welcome to the technical support guide for purifying proteins labeled with TCO-PEG4-Acid. As Senior Application Scientists, we understand that while bioorthogonal chemistry offers incredible precision, the journey from a successful labeling reaction to a pure, functional conjugate can be fraught with challenges. This guide is designed to provide you with expert insights, field-proven protocols, and logical troubleshooting frameworks to help you navigate these complexities and achieve high-quality results.
The trans-cyclooctene (TCO) moiety is a powerful tool for "click chemistry," enabling rapid and specific ligation to tetrazine-tagged molecules in complex biological environments.[1] The PEG4 spacer enhances solubility and flexibility.[2] However, the introduction of this chemical entity can alter your protein's physicochemical properties, leading to purification hurdles. This guide will address the most common issues, from aggregation and low yield to difficulties in removing excess reagents.
Troubleshooting Guide: Common Purification Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: Why is my protein aggregating or precipitating after the labeling reaction?
Potential Causes:
-
Increased Surface Hydrophobicity: The TCO group is inherently hydrophobic. Attaching multiple TCO-PEG linkers to the protein surface can increase its overall hydrophobicity, promoting self-association and aggregation.
-
High Degree of Labeling (DOL): Over-labeling the protein can lead to significant changes in its surface chemistry and conformation, exposing hydrophobic patches that were previously buried.
-
Suboptimal Buffer Conditions: Incorrect pH, low ionic strength, or the absence of stabilizing excipients can fail to keep the newly modified, aggregation-prone protein in solution.[3]
-
Reagent Concentration: High concentrations of the this compound reagent, especially if dissolved in an organic solvent like DMSO, can locally denature the protein upon addition.
Solutions & Pro-Tips:
-
Optimize the Molar Ratio: Do not assume more is better. Start with a lower molar excess of the this compound reagent (e.g., 5-10 fold excess) and titrate up. The goal is to achieve sufficient labeling for your downstream application without inducing aggregation.[4]
-
Control the Reaction Conditions:
-
Add the TCO reagent solution to the protein solution dropwise while gently stirring to avoid high local concentrations.
-
Lower the reaction temperature to 4°C. This slows down the aggregation process, giving the protein more time to remain properly folded.[3]
-
-
Screen Buffer Additives: Empirically test the inclusion of stabilizing agents in your reaction and purification buffers.
-
Glycerol (5-20%): Acts as a viscogen and protein stabilizer.
-
Arginine (50-100 mM): Known to suppress protein aggregation by interacting with hydrophobic patches.
-
Non-detergent Sulfobetaines (NDSBs): Can help solubilize proteins without interfering with downstream processes.
-
Increase Ionic Strength: Raising the NaCl concentration to 300-500 mM can help mitigate unwanted electrostatic interactions.[3]
-
-
Perform a Buffer Exchange Post-Labeling: Immediately after quenching the reaction, exchange the labeled protein into an optimized purification buffer using a desalting column to remove excess reagents and byproducts that might contribute to instability.[2][4]
Q2: My final yield is very low. Where did my protein go?
Potential Causes:
-
Inefficient Labeling Reaction: The protein may not have been labeled effectively in the first place, leading to its removal during purification steps designed to separate labeled from unlabeled species. This is a critical concern if using this compound without proper activation.
-
Protein Loss on Purification Columns: The modified protein may be non-specifically binding to the chromatography resin or filtration membranes.
-
Aggregation and Subsequent Loss: As discussed in Q1, aggregated protein is often lost during centrifugation steps or gets filtered out at the top of chromatography columns.
-
Instability of the TCO Group: While generally stable, the strained TCO ring can isomerize to the less reactive cis-cyclooctene (CCO) form under certain conditions, though this is less common in standard buffers.[5][6]
Solutions & Pro-Tips:
-
Verify Labeling Efficiency First: Before extensive purification, confirm that the labeling reaction worked. A simple SDS-PAGE mobility shift assay after reacting a small aliquot with a high-mass tetrazine-PEG molecule can provide a quick yes/no answer.[7]
-
Choose the Right Purification Method: Size-Exclusion Chromatography (SEC) is often the preferred method as it is gentle and separates based on size, effectively removing small molecule reagents.[5][8] Avoid harsh methods like HIC or IEX unless specifically optimized, as the TCO label can alter the protein's interaction with these resins.
-
Passivate Surfaces: If using filtration devices for concentration, pre-treat the membrane by washing it with a buffer containing a benign protein like BSA, followed by extensive washing with your protein's buffer. This can reduce non-specific binding sites.
-
Optimize Elution Conditions: If using affinity or ion-exchange chromatography, the labeling may have altered the protein's charge or conformation, requiring different elution conditions (e.g., a higher salt concentration or different pH) than the unlabeled protein.[9][10]
Q3: I'm struggling to remove the unreacted this compound reagent. Why is it still in my sample?
Potential Causes:
-
Insufficient Separation Resolution: The chosen purification method may not be adequate to resolve the protein from the small molecule reagent.
-
Reagent Adsorption: The TCO reagent may be weakly interacting with the protein, causing it to co-elute.
-
Inadequate Quenching: If the reaction is not properly quenched, the active reagent persists and can be difficult to remove.
Solutions & Pro-Tips:
-
Use Size-Based Separation: This is the most effective way to remove small molecule contaminants.
-
Size-Exclusion Chromatography (SEC): The gold standard for this purpose. Ensure the column has the appropriate separation range for your protein.[8]
-
Dialysis / Buffer Exchange: Use a dialysis membrane or centrifugal concentrator with a molecular weight cut-off (MWCO) that is at least 7-10 times smaller than your protein's molecular weight. Perform multiple, large-volume buffer exchanges.[4]
-
-
Quench the Reaction: After the desired incubation time, quench any unreacted TCO-PEG4-NHS ester (if using the activated form) by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[4][8]
-
Precipitation (Use with Caution): For robust proteins, precipitation (e.g., with ammonium sulfate) followed by resolubilization can leave small molecule impurities behind in the supernatant. This should be optimized carefully to avoid irreversible protein denaturation.
Frequently Asked Questions (FAQs)
Q: What is the best purification method for TCO-labeled proteins?
A: Size-Exclusion Chromatography (SEC) is generally the most recommended method. It is a gentle, non-denaturing technique that efficiently separates the larger labeled protein from smaller, unreacted TCO reagents, activators (like EDC), and byproducts.[8] If your protein has an affinity tag (e.g., His-tag), you can perform affinity chromatography as an initial capture step, but a final SEC polishing step is still highly recommended to ensure removal of all reaction components.[3][10]
Q: How do I choose the optimal buffer for purification?
A: The ideal buffer will maintain the stability of your specific protein while being compatible with the purification method. Start with a buffer known to be suitable for your unlabeled protein, such as Phosphate-Buffered Saline (PBS) at pH 7.4.[9] As mentioned in the troubleshooting section, consider adding stabilizers like 5-10% glycerol or 50 mM arginine if you observe instability. Avoid buffers with primary amines (like Tris) during the labeling step itself, but they are acceptable for purification after the reaction has been quenched.[11]
| Buffer Component | Typical Concentration | Purpose & Rationale |
| Buffering Agent | 20-50 mM | (e.g., Phosphate, HEPES) Maintains a stable pH to ensure protein structural integrity. |
| Salt | 150-500 mM | (e.g., NaCl) Reduces non-specific electrostatic interactions and can improve solubility.[3] |
| Stabilizer | 5-20% (v/v) | (e.g., Glycerol) Increases solvent viscosity and stabilizes protein conformation. |
| Aggregation Suppressor | 50-100 mM | (e.g., L-Arginine) Masks hydrophobic patches to prevent protein self-association. |
Q: How can I confirm successful labeling and assess the final purity?
A: A multi-pronged approach is necessary:
-
SDS-PAGE: Compare the labeled protein to the unlabeled starting material. A successful conjugation to a tetrazine-containing molecule will show a clear increase in molecular weight (a band shift).
-
HPLC Analysis: Reverse-Phase (RP-HPLC) can often resolve labeled from unlabeled protein, providing a purity assessment. A new, more hydrophobic peak should appear for the TCO-labeled protein. Size-Exclusion HPLC (SE-HPLC) is excellent for detecting and quantifying aggregates.[8]
-
Mass Spectrometry (MS): This is the definitive method. ESI-MS or MALDI-TOF can confirm the exact mass of the conjugate, allowing you to determine the degree of labeling (DOL).[8]
Visual Workflows & Diagrams
Caption: Workflow for this compound Protein Labeling and Purification.
Experimental Protocols
Protocol 1: Protein Labeling with EDC-Activated this compound
This protocol describes the activation of the carboxylic acid on this compound to form a reactive ester, which then labels primary amines (e.g., lysine residues) on the target protein.
Materials:
-
Protein of interest (1-5 mg/mL in PBS, pH 7.4)
-
This compound (BroadPharm, BP-22420)[6]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0
-
Labeling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO
Procedure:
-
Buffer Exchange: Exchange the protein into the Labeling Buffer using a desalting column to remove any primary amine-containing buffers (e.g., Tris).[4]
-
Prepare TCO Stock: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Activator Stocks: Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Activation of this compound:
-
In a separate microfuge tube, combine a 20-fold molar excess of this compound (relative to the protein) with a 50-fold molar excess of both EDC and Sulfo-NHS.
-
Incubate for 15 minutes at room temperature to form the reactive Sulfo-NHS ester.
-
-
Labeling Reaction:
-
Add the activated TCO mixture to your protein solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes to deactivate any remaining reactive ester.[8]
-
Purification: Proceed immediately to purification (e.g., Protocol 2).
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
Materials:
-
SEC column with appropriate molecular weight range for the protein
-
HPLC or FPLC system
-
Purification Buffer: PBS, pH 7.4, filtered and degassed
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least 2 column volumes of Purification Buffer until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the quenched reaction mixture at >10,000 x g for 10 minutes to pellet any large aggregates.
-
Sample Injection: Inject the supernatant onto the SEC column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the protein isocratically with Purification Buffer at a pre-determined flow rate.
-
Fraction Collection: Collect fractions corresponding to the protein peak, which should be the first major peak to elute. Unreacted reagents and byproducts will elute later in smaller molecular weight fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectrophotometry (A280) to confirm the presence and purity of the protein. Pool the purest fractions.
References
-
Benchchem. An In-depth Technical Guide to the Synthesis and Purification of TCO-PEG4-TCO.
-
Benchchem. A Comparative Guide to the Quantitative Analysis of TCO Labeling Efficiency.
-
bioRxiv. Detection of protein-protein interactions by bio-orthogonal fluorogenic proximity probes.
-
Benchchem. Technical Support Center: TCO-PEG4-TCO Conjugation Reactions.
-
ResearchGate. Elution of individual proteins and whole proteomes from TCO-beads.
-
Interchim. TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive.
-
BroadPharm. This compound, 1802913-21-8.
-
Benchchem. Assessing the Stability of TCO-PEG4-TCO Linkage: A Comparative Guide.
-
Biosynth. This compound | 1802913-21-8 | CXC91321.
-
ResearchGate. Protein imaging with tetrazine ligation using small molecule-TCO.
-
Benchchem. This compound.
-
PMC - NIH. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates.
-
ACS Omega. Characterization of Structurally Diverse 18F-Labeled d-TCO Derivatives as a PET Probe for Bioorthogonal Pretargeted Imaging.
-
Frontiers in Bioengineering and Biotechnology. Challenges and solutions for the downstream purification of therapeutic proteins.
-
Interchim. Go® Lys-to-Lys Protein-Protein Conjugation Kit Small Scale 100-500 μg.
-
Thermo Fisher Scientific. Optimize elution conditions for immunoaffinity purification.
-
Rockland Immunochemicals. Tips for Optimizing Protein Expression and Purification.
-
Roche. Protein purification.
-
Vector Labs. TCO-PEG4-TFP Ester.
-
Benchchem. Technical Support Center: TCO-PEG4-TCO Reactions.
-
Medium. This compound - by Click Chemistry Tools.
-
PMC - NIH. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation.
-
MedchemExpress.com. This compound | PROTAC Linker.
-
PMC. Challenges and solutions for the downstream purification of therapeutic proteins.
-
ResearchGate. The perfect Buffer for my Protein.
-
ResearchGate. Challenges and Opportunities in the Purification of Recombinant Tagged Proteins. | Request PDF.
-
PMC - PubMed Central. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique.
-
PMC. Challenges and opportunities in the purification of recombinant tagged proteins.
-
Vector Labs. This compound.
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Technical Support Center: Analytical Methods for Characterizing TCO-PEG4-Acid Conjugates
Welcome to the technical support center for TCO-PEG4-Acid conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the essential analytical methods for characterizing these important bioconjugation reagents. Here, we move beyond simple protocols to explain the underlying principles and offer field-tested insights to help you troubleshoot common issues and ensure the integrity of your experimental results.
I. Foundational Analytical Techniques
The robust characterization of this compound and its subsequent conjugates is paramount for ensuring reproducibility and success in downstream applications, such as antibody-drug conjugate (ADC) development and pretargeted imaging.[1] The core analytical workflow involves confirming the identity, purity, and stability of the molecule. The three primary techniques for this are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is indispensable for confirming the chemical structure of your this compound, ensuring the presence of both the trans-cyclooctene (TCO) and the polyethylene glycol (PEG) moieties, as well as the terminal carboxylic acid.[2][3]
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of your this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.[2] The choice of solvent is critical for ensuring complete dissolution and minimizing solvent interference with key proton signals.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex PEG region.
-
Data Analysis:
-
TCO Moiety: Look for the characteristic peaks of the TCO group's vinyl and allylic protons. These are typically found in the olefinic region of the spectrum.
-
PEG Spacer: The ethylene glycol units of the PEG4 spacer will present as a complex multiplet, usually around 3.6 ppm. Integration of this region relative to a known proton on the TCO moiety can confirm the PEG chain length.
-
Terminal Acid: The carboxylic acid proton can be broad and may exchange with residual water in the solvent, making it difficult to observe.
-
B. Mass Spectrometry (MS): Confirming Molecular Identity
MS is the gold standard for verifying the molecular weight of your this compound conjugate.[3] Electrospray Ionization (ESI) is a commonly used technique for this purpose.
ESI-MS Protocol
-
Sample Preparation: Prepare a dilute solution of your sample (approximately 1 mg/mL) in a solvent compatible with mass spectrometry, such as a mixture of acetonitrile and water with 0.1% formic acid.[2] Formic acid aids in protonation and ionization.
-
Data Acquisition: Infuse the sample directly into the ESI source or inject it via an LC system. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Look for the [M+H]⁺ ion corresponding to the calculated molecular weight of this compound (C₂₀H₃₅NO₈, MW: 417.49 g/mol ).[4][5][6] The presence of adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) is also common.
C. High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is essential for determining the purity of your this compound and for monitoring the progress of conjugation reactions.[3] Reverse-phase HPLC (RP-HPLC) is the most common modality.
RP-HPLC Protocol
-
Sample Preparation: Dissolve your sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is typically used.
-
Detection: UV detection at a wavelength where the TCO moiety absorbs (around 214 nm and 254 nm) is standard.
-
-
Data Analysis: A pure sample should yield a single major peak.[3] The peak area can be used to calculate the purity of the sample.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the characterization of this compound and its conjugates.
Frequently Asked Questions (FAQs)
Reagent Quality and Stability
-
Q1: My this compound reagent may have degraded. How can I check its viability and prevent future degradation?
-
A1: The trans-cyclooctene (TCO) moiety is susceptible to isomerization to the non-reactive cis-cyclooctene (CCO) form.[4] You can check for degradation by ¹H NMR, looking for the disappearance of the characteristic TCO proton signals and the appearance of new peaks corresponding to the CCO isomer. To prevent degradation, store the reagent at -20°C, desiccated, and protected from light.[4][6][7] For critical applications, it is advisable to use freshly prepared solutions.
-
-
Q2: I'm seeing multiple peaks in my HPLC chromatogram of the unreacted this compound. What could be the cause?
-
A2: Multiple peaks can indicate the presence of impurities from the synthesis or degradation products.[8] Besides the CCO isomer, other possibilities include hydrolyzed starting materials or residual solvents. Use MS to identify the molecular weights of the species corresponding to the extra peaks. If purity is below 95%, consider repurifying the reagent before use.[4]
-
Conjugation Reaction Issues
-
Q3: My conjugation reaction yield is low. What are the common culprits?
-
A3: Low conjugation yield is a frequent problem.[8] A systematic evaluation of the following is recommended:
-
Reagent Quality: Ensure the this compound and your binding partner are pure and have not degraded.
-
Reaction Conditions: Optimize the pH, temperature, and incubation time. The reaction of the carboxylic acid with an amine, for example, requires activators like EDC.[4][9]
-
Stoichiometry: Carefully control the molar ratio of the reactants. An excess of one reagent may be necessary to drive the reaction to completion.[3]
-
Solubility: Ensure all components are fully dissolved in the reaction buffer. The PEG4 linker is designed to enhance aqueous solubility, but some biomolecules may still require organic co-solvents.[4]
-
-
-
Q4: I am having difficulty purifying my final conjugate. What methods are recommended?
-
A4: The choice of purification method depends on the properties of your conjugate.[8]
-
Size-Exclusion Chromatography (SEC): This is a good option for separating a large biomolecule conjugate from smaller unreacted linkers.
-
Reverse-Phase HPLC (RP-HPLC): Provides high-resolution separation based on hydrophobicity.
-
Affinity Chromatography: If your biomolecule has a tag (e.g., His-tag), this can be a highly specific purification method.
-
-
Characterization Challenges
-
Q5: The mass spectrum of my PEGylated protein conjugate is very complex and difficult to interpret. Why is this and how can I simplify it?
-
A5: The heterogeneity of PEGylation (attachment of a variable number of PEG chains) and the multiple charge states of proteins in ESI-MS can lead to very complex spectra.[10][11][12][13] To simplify the spectrum, you can:
-
Use Deconvolution Software: Powerful algorithms can deconvolute the complex spectra to provide the zero-charge mass of the different species.[11][13]
-
Post-column Addition of Amines: Adding amines like triethylamine (TEA) after the HPLC column can reduce the charge states of the PEGylated species, simplifying the spectrum.[10][13]
-
-
-
Q6: I am not sure if the TCO group on my antibody conjugate is reactive. How can I confirm this?
-
A6: It has been observed that TCO groups can be "masked" by hydrophobic interactions with the antibody, rendering them non-reactive.[14] To test the reactivity, you can perform a reaction with a tetrazine-functionalized fluorescent dye and measure the degree of labeling.[15] If reactivity is low, consider using a longer PEG linker to extend the TCO group away from the antibody surface.[14]
-
Troubleshooting Workflow for Low Conjugation Yield
Caption: Troubleshooting workflow for low this compound conjugation yield.
III. Data Presentation
Table 1: Key Analytical Parameters for this compound
| Parameter | Technique | Expected Outcome |
| Identity | ¹H NMR | Characteristic peaks for TCO and PEG4 moieties. |
| ESI-MS | [M+H]⁺ at m/z 418.24 | |
| Purity | RP-HPLC | >95% single peak area |
| Stability | ¹H NMR | Absence of CCO isomer peaks |
Experimental Workflow for Characterization
Caption: General workflow for the characterization of this compound.
IV. Concluding Remarks
The successful application of this compound in bioconjugation hinges on meticulous analytical characterization. By employing a multi-faceted approach combining NMR, MS, and HPLC, researchers can ensure the quality and reactivity of their reagents, leading to more reliable and reproducible experimental outcomes. This guide provides a framework for not only performing these essential analyses but also for critically evaluating the results and troubleshooting common challenges. As a Senior Application Scientist, I encourage you to approach characterization not as a mere quality control step, but as an integral part of the scientific process that informs and enhances your research.
V. References
-
Huang, L., Gough, P.C., & DeFelippis, M.R. (2009). Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. Analytical Chemistry, 81(2), 567-577. [Link]
-
Schuster, R.J., Ahner, J., Tober, K., & Hail, M.E. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. [Link]
-
Hutanu, D., & Darie, C.C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(128). [Link]
-
Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol. (2023). National Institutes of Health. [Link]
-
Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. SCIEX. [Link]
-
Quantitative Analysis of Polyethylene Glycol (PEG) and PEGylated Proteins in Animal Tissues by LC-MS/MS Coupled with In-Source CID. ACS Publications. [Link]
-
Tips & Tricks: Trouble Analyzing PEGs?. LCGC International. [Link]
-
Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes. National Institutes of Health. [Link]
-
Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. National Institutes of Health. [Link]
-
Assessment of PEG on Polymeric Particles Surface, a Key Step in Drug Carrier Translation. ResearchGate. [Link]
-
TCO PEG, TCO Linker. AxisPharm. [Link]
-
Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. UC Irvine. [Link]
-
A Concise Synthetic Approach to Highly Reactive Click-to-Release Trans-Cyclooctene Linkers. ChemRxiv. [Link]
-
TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Interchim. [Link]
-
Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique. MDPI. [Link]
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- 15. escholarship.org [escholarship.org]
Validation & Comparative
A Head-to-Head Comparison of TCO-PEG4-Acid and DBCO Linkers for Optimal Bioconjugation Efficiency
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of linker is a critical decision that profoundly impacts experimental success. The advent of bioorthogonal "click chemistry" has provided a powerful toolkit for the precise and efficient labeling of biomolecules in complex biological systems. Among the most prominent catalyst-free click chemistry reactions are the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. This guide provides an in-depth, objective comparison of two leading linkers that leverage these reactions: Dibenzocyclooctyne (DBCO) and Trans-Cyclooctene (TCO), both featuring a PEG4 spacer and a carboxylic acid functional group for initial protein modification.
The Foundation: Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[][2] This is achieved by utilizing functional groups that are abiotic and mutually reactive only with each other.[2][3] This specificity allows for the precise attachment of probes, drugs, or other molecules to a target biomolecule, even in the complex milieu of a living cell.[2]
Understanding the Contenders: TCO and DBCO
At the heart of this comparison are two distinct reactive moieties, TCO and DBCO, which are typically introduced to a biomolecule, such as an antibody, via an N-hydroxysuccinimide (NHS) ester reaction with primary amines (e.g., lysine residues).[4][] The "Acid" component of their names refers to the carboxylic acid group that is activated to an NHS ester for this initial conjugation step. The PEG4 spacer is a short polyethylene glycol chain that enhances the hydrophilicity and solubility of the linker and the resulting conjugate, which can help to prevent aggregation and improve stability.[6][7][8][9][10]
TCO (Trans-Cyclooctene): The Speed Demon of IEDDA
TCO linkers participate in the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction with a tetrazine partner.[11][12][13] This reaction is renowned for its exceptionally fast kinetics, making it one of the fastest bioorthogonal reactions currently available.[12][13][14][15] The high rate of reaction is driven by the ring strain of the trans-cyclooctene, which readily reacts with the electron-deficient tetrazine.[2][16] The reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, which releases nitrogen gas, making the reaction irreversible.[16][17]
DBCO (Dibenzocyclooctyne): The Workhorse of SPAAC
DBCO linkers are a cornerstone of copper-free click chemistry, reacting with azides via the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[18][19][20] The reaction is driven by the significant ring strain of the cyclooctyne, which allows it to "click" with an azide to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[][3][19][21] This makes it highly suitable for applications in living systems.[][22]
Head-to-Head Comparison: TCO-PEG4-Acid vs. DBCO-PEG4-Acid
| Feature | This compound | DBCO-PEG4-Acid | Rationale & Causality |
| Bioorthogonal Reaction | Inverse-Electron-Demand Diels-Alder (IEDDA) with Tetrazine | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azide | Two distinct, highly specific, and catalyst-free click chemistry pathways. |
| Reaction Kinetics | Exceptionally fast (up to 10^6 M⁻¹s⁻¹)[15] | Fast (up to ~0.11 M⁻¹s⁻¹)[23] | The IEDDA reaction of TCO with tetrazine is generally considered the fastest bioorthogonal reaction.[12][13][24] This is advantageous in situations with low concentrations of reactants. |
| Reaction Partner | Tetrazine | Azide | The choice of linker dictates the required modification on the binding partner. |
| Stability of Linker | TCO can isomerize to the less reactive cis-cyclooctene (CCO).[25] May be susceptible to degradation in the presence of high thiol concentrations.[24] | Generally stable, but can be prone to oxidation over time, and the DBCO group's reactivity may decrease upon prolonged storage in solution.[26] Potential for side reactions with thiols has been noted.[27] | The inherent reactivity of TCO comes with a trade-off in stability. DBCO is generally more stable but not completely inert. |
| Hydrophobicity | Less hydrophobic than DBCO.[28] | More hydrophobic due to its three-ring structure.[28] | The increased hydrophobicity of DBCO can sometimes lead to aggregation of the conjugated protein.[28] The PEG4 spacer helps to mitigate this for both linkers. |
| Resulting Linkage | Dihydropyridazine | Triazole | Both form stable, covalent linkages. |
| Common Applications | Live-cell imaging, pre-targeted imaging, antibody-drug conjugates (ADCs), and applications requiring rapid conjugation.[16][29] | Antibody-drug conjugates (ADCs), cell labeling, proteomics, and a wide range of bioconjugation applications.[20][30][31] | The exceptional speed of the TCO-tetrazine ligation makes it particularly well-suited for in vivo applications where rapid target engagement is crucial. DBCO's well-established reliability makes it a versatile choice for many applications. |
Experimental Workflows: A Visual Guide
The following diagrams illustrate the general workflows for labeling a protein with TCO-PEG4-NHS ester and DBCO-PEG-NHS ester, followed by conjugation to their respective reaction partners.
Caption: Workflow for TCO-based bioconjugation.
Caption: Workflow for DBCO-based bioconjugation.
Detailed Experimental Protocols
The following are generalized, yet detailed, protocols for the conjugation of a protein with this compound and DBCO-PEG-Acid linkers. The carboxylic acid group is first activated to an NHS ester, which then reacts with primary amines on the protein.
Part 1: Protein Preparation (Common to Both Protocols)
-
Buffer Exchange: The protein of interest (e.g., an antibody) must be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.5.[32] Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with the NHS ester and must be removed.[32] This can be achieved through dialysis or the use of desalting spin columns.[4][32]
-
Concentration Adjustment: Adjust the protein concentration to 1-10 mg/mL.[32]
Part 2: Protein Labeling with TCO-PEG4-NHS or DBCO-PEG-NHS Ester
| Step | TCO-PEG4-NHS Ester Protocol | DBCO-PEG-NHS Ester Protocol | Causality and Scientific Rationale |
| 1. Reagent Preparation | Prepare a fresh 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO or DMF.[14] | Prepare a fresh 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO or DMF.[26][32] | NHS esters are susceptible to hydrolysis in aqueous solutions.[33] Using anhydrous solvents and preparing the solution immediately before use maximizes the concentration of the active reagent. |
| 2. Labeling Reaction | Add a 5- to 20-fold molar excess of the TCO-PEG4-NHS ester solution to the protein solution.[14] | Add a 5- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the protein solution.[26][32] | A molar excess of the NHS ester drives the reaction towards completion. The optimal ratio may need to be determined empirically to achieve the desired degree of labeling without causing protein aggregation or loss of function.[] |
| 3. Incubation | Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle agitation.[14][32] | Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle agitation.[26][32] | The reaction is typically rapid at room temperature. Lower temperatures can be used to minimize potential protein degradation.[34] |
| 4. Quenching | Add a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM.[32][35] | Add a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM.[26][32][36] | Tris contains a primary amine that will react with and deactivate any unreacted NHS ester, stopping the labeling reaction.[4] |
| 5. Post-Quench Incubation | Incubate for 15-30 minutes at room temperature.[26][32] | Incubate for 15-30 minutes at room temperature.[32] | Ensures complete quenching of the NHS ester. |
| 6. Purification | Remove unreacted TCO-PEG4-NHS ester and quenching buffer using a desalting spin column or size-exclusion chromatography.[35] | Remove unreacted DBCO-PEG-NHS ester and quenching buffer using a desalting spin column or size-exclusion chromatography.[26][36] | Purification is crucial to prevent the unreacted linker from interfering with downstream applications. |
Part 3: Bioorthogonal Conjugation
| Step | TCO-labeled Protein Protocol | DBCO-labeled Protein Protocol | Causality and Scientific Rationale |
| 1. Reactant Mixing | Mix the purified TCO-labeled protein with a 2- to 4-fold molar excess of the tetrazine-modified molecule. | Mix the purified DBCO-labeled protein with a 2- to 4-fold molar excess of the azide-modified molecule.[26][36] | A molar excess of the smaller molecule (tetrazine or azide) ensures efficient conjugation to the labeled protein. |
| 2. Incubation | Incubate for 30-60 minutes at room temperature or 4°C. | Incubate overnight at 4°C or for 3-4 hours at room temperature.[22][36] | The extremely fast kinetics of the IEDDA reaction allow for shorter incubation times. The SPAAC reaction, while still fast, generally benefits from a longer incubation period to maximize yield.[22] |
| 3. Final Purification | Purify the final conjugate to remove any unreacted tetrazine-modified molecule using an appropriate method such as size-exclusion chromatography. | Purify the final conjugate to remove any unreacted azide-modified molecule using an appropriate method such as size-exclusion chromatography.[26] | Final purification ensures a homogenous product for downstream applications. |
Conclusion: Making the Right Choice for Your Research
The choice between this compound and DBCO linkers is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific demands of the application.
-
Choose this compound when:
-
Speed is paramount: For in vivo imaging or applications with very low reactant concentrations, the unparalleled kinetics of the IEDDA reaction are a significant advantage.[12][13][24]
-
Hydrophobicity is a concern: The lower hydrophobicity of TCO may reduce the risk of protein aggregation compared to DBCO.[28]
-
-
Choose DBCO linkers when:
-
You are working with an azide-modified molecule: DBCO is the specific reaction partner for azides in SPAAC.
-
A well-established and robust system is preferred: DBCO-azide chemistry is a widely used and well-characterized bioorthogonal reaction.
-
Longer-term stability of the unreacted linker is a priority: While not completely inert, DBCO is generally more stable than TCO.
-
By understanding the underlying chemical principles, reaction kinetics, and practical considerations outlined in this guide, researchers can make an informed decision to select the optimal linker for their bioconjugation needs, ultimately leading to more efficient and reliable experimental outcomes.
References
-
Conjugation of antibodies with DBCO and downstream copper-free click chemistry reaction. (n.d.). Retrieved from [Link]
-
(PDF) DBCO-NHS ester cross linker assisted click chemistry reaction for antibody-DNA conjugation protocol - ResearchGate. (2016). Retrieved from [Link]
-
Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2021). European Journal of Medicinal Chemistry, 224, 113702. Retrieved from [Link]
-
DBCO Reaction — Principles. Diarylcyclooctynes | by Click Chemistry Tools | Medium. (2016). Retrieved from [Link]
-
Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2021). European Journal of Medicinal Chemistry, 224, 113702. Retrieved from [Link]
-
The inverse electron demand Diels–Alder click reaction in radiochemistry - PMC - NIH. (2013). Retrieved from [Link]
-
Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. (2023). RSC Advances, 13(33), 23075–23081. Retrieved from [Link]
-
The Inverse Electron Demand Diels‐Alder Reaction Between Tetrazine and Trans‐Cyclooctene for Pretargeted Bioimaging Applications | Request PDF - ResearchGate. (2021). Retrieved from [Link]
-
Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC - NIH. (2024). Retrieved from [Link]
-
N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC - NIH. (2022). Retrieved from [Link]
-
Antibody conjugation - Fürth lab. (n.d.). Retrieved from [Link]
-
Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC - NIH. (2015). Retrieved from [Link]
-
Improving TCO-‐Conjugated Antibody Reactivity for Bioorthogonal Pretargeting - eScholarship.org. (2015). Retrieved from [Link]
-
DBCO reagents for « Click Chemistry » - Interchim. (n.d.). Retrieved from [Link]
-
Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F. (2024). Retrieved from [Link]
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Site-Selective Cysteine-Cyclooctyne Conjugation - PMC - NIH. (2020). Retrieved from [Link]
-
Structure parameters determining the kinetics of TCO decaging. - ResearchGate. (2020). Retrieved from [Link]
-
Reaction mechanism of inverse electron-demand Diels–Alder [4 + 2]... - ResearchGate. (2024). Retrieved from [Link]
-
Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer | Bioconjugate Chemistry - ACS Publications. (2021). Retrieved from [Link]
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Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. (n.d.). Retrieved from [Link]
-
NHS ester protocol for labeling proteins - Abberior. (n.d.). Retrieved from [Link]
-
TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive - Interchim. (n.d.). Retrieved from [Link]
-
Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - NIH. (2012). Retrieved from [Link]
-
DBCO-azide | LifeTein Peptide Blog. (2018). Retrieved from [Link]
-
Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PubMed Central. (2024). Retrieved from [Link]
-
Exploring advanced Click Chemistry for versatile and efficient bioconjugations. (n.d.). Retrieved from [Link]
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- 36. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Bioorthogonal Chemistry: TCO-Tetrazine versus SPAAC
In the landscape of bioconjugation, the ability to selectively and efficiently form covalent bonds in complex biological environments is paramount. This has led to the development of bioorthogonal chemistry, a set of reactions that proceed with high specificity and yield in the presence of biological functional groups. Among the most powerful tools in this field are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Tetrazine-trans-Cyclooctene (TCO) ligation, a type of inverse-electron-demand Diels-Alder (I-EDDA) reaction. This guide provides a detailed comparison of these two prominent click chemistry reactions, offering insights into their mechanisms, kinetics, and practical applications to assist researchers in selecting the optimal tool for their experimental needs.
The Foundation: Bioorthogonal Click Chemistry
The concept of "click chemistry," first defined by Sharpless and colleagues, describes reactions that are modular, wide in scope, give high yields, and are easy to perform. Bioorthogonal reactions are a subset of click chemistry that can occur inside living systems without interfering with native biochemical processes. Both SPAAC and TCO-tetrazine reactions embody these principles, enabling the precise chemical modification of biomolecules in their native environment.
Caption: General principle of bioorthogonal click chemistry for bioconjugation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Pioneered by Carolyn Bertozzi, SPAAC is a copper-free variant of the original copper-catalyzed azide-alkyne cycloaddition (CuAAC). The reaction's driving force is the ring strain of a cyclooctyne, which significantly lowers the activation energy for the cycloaddition with an azide, eliminating the need for a toxic copper catalyst.
Mechanism and Reagents
The core of SPAAC involves the reaction between a strained cyclooctyne (e.g., dibenzocyclooctyne, DIBO; bicyclo[6.1.0]nonyne, BCN) and an azide to form a stable triazole linkage. The choice of cyclooctyne is critical as it dictates the reaction kinetics and hydrophilicity of the system.
Caption: The I-EDDA reaction between TCO and a tetrazine.
Kinetics
The TCO-tetrazine ligation boasts exceptionally fast kinetics, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. This rapid rate allows for efficient labeling at very low concentrations, which is a significant advantage for in vivo applications where probe concentrations are limited.
Head-to-Head Comparison: TCO-Tetrazine vs. SPAAC
The choice between these two powerful chemistries depends on the specific requirements of the experiment. Key parameters for consideration include reaction speed, stability of the reagents and the resulting conjugate, and the potential for off-target reactions.
| Feature | TCO-Tetrazine Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Type | Inverse-Electron-Demand Diels-Alder | Strain-Promoted [3+2] Azide-Alkyne Cycloaddition |
| Reaction Partners | Tetrazine and trans-Cyclooctene (TCO) | Azide and a strained cyclooctyne (e.g., BCN, DIBO, DIFO) |
| Kinetics (2nd Order Rate) | Extremely fast (up to 10⁶ M⁻¹s⁻¹) | Moderate to fast (10⁻³ to 1 M⁻¹s⁻¹) |
| Stability of Reagents | TCO can isomerize; some tetrazines can degrade. | Azides are highly stable; cyclooctynes are generally stable. |
| Stability of Linkage | Forms a dihydropyridazine, which can undergo subsequent isomerization/oxidation. | Forms a highly stable triazole ring. |
| Biocompatibility | Excellent. No catalyst required. | Excellent. No catalyst required. |
| Common Applications | In vivo imaging, pre-targeted therapy, cell tracking. | Protein labeling, metabolic labeling, surface functionalization. |
Experimental Protocols: A Practical Guide
To illustrate the application of these chemistries, below are generalized protocols for labeling a protein with a fluorescent dye.
Protocol 1: Antibody Labeling via SPAAC
This protocol describes the labeling of an azide-modified antibody with a cyclooctyne-containing fluorescent dye.
Caption: Workflow for labeling an antibody using SPAAC chemistry.
Methodology:
-
Antibody Modification: Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4). Add a 10-fold molar excess of an azide-functionalized NHS ester (e.g., NHS-Azide). Incubate for 1 hour at room temperature.
-
Purification: Remove unreacted NHS-Azide using a desalting column equilibrated with PBS.
-
Conjugation: To the azide-modified antibody, add a 5-fold molar excess of a DBCO-functionalized fluorescent dye. Incubate for 4-12 hours at 4°C or room temperature.
-
Final Purification: Purify the antibody-dye conjugate from excess dye using size exclusion chromatography.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its specific λmax).
Protocol 2: Cell Surface Labeling via TCO-Tetrazine Ligation
This protocol outlines the two-step labeling of cell surface proteins that have been metabolically engineered to express TCO.
Methodology:
-
Metabolic Labeling: Culture cells in a medium supplemented with a TCO-modified amino acid or sugar (e.g., TCO*-Lysine) for 24-48 hours to allow for its incorporation into cell surface glycoproteins.
-
Cell Preparation: Gently wash the cells with cold PBS to remove unincorporated TCO-amino acid.
-
Tetrazine Labeling: Add a tetrazine-functionalized probe (e.g., H-Tetrazine-AF488) at a low micromolar concentration (e.g., 1-10 µM) to the cells in a fresh medium.
-
Incubation: Incubate for 5-30 minutes at 37°C. The reaction is typically very fast.
-
Wash and Image: Wash the cells twice with PBS to remove the unreacted tetrazine probe. The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Conclusion and Future Outlook
Both SPAAC and TCO-tetrazine ligations are exceptionally powerful and versatile tools for bioconjugation. The TCO-tetrazine reaction offers unparalleled speed, making it the gold standard for applications requiring rapid kinetics, such as in vivo imaging and pre-targeted therapies. Its primary limitation lies in the potential instability of the TCO group to isomerization.
SPAAC, while slower, benefits from the exceptional stability of the azide group, which is virtually inert in biological systems. This makes it a highly reliable and robust choice for a vast array of applications, including proteomics, cell biology, and materials science. The resulting triazole linkage is also extremely stable.
The continuous development of new cyclooctynes with enhanced kinetics and hydrophilicity, alongside more stable and reactive tetrazines, ensures that both SPAAC and TCO-tetrazine chemistry will remain at the forefront of bioorthogonal research. The ultimate choice between these two chemistries will always be guided by the specific demands of the biological question being addressed.
References
-
Darko, A., et al. (2014). Recent trends in the development of tetrazine-based bioorthogonal reactions. Chemical Society Reviews, 43(20), 6833-6851. [Link]
-
Wu, H., & Devaraj, N. K. (2018). Inverse-Electron-Demand Diels–Alder Reactions for Rapid and Specific Bioorthogonal Labeling. Accounts of Chemical Research, 51(5), 1084-1095. [Link]
A Comparative Guide to the Stability of TCO-PEG4-Acid Conjugates for Drug Development Professionals
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical design element in the creation of complex bioconjugates, influencing the efficacy, stability, and pharmacokinetic profile of the final product.[1] The TCO-PEG4-Acid linker, which utilizes the highly efficient trans-cyclooctene (TCO) ligation chemistry, offers rapid and specific conjugation capabilities.[1] However, the stability of this linkage, particularly under physiological conditions, is a key parameter that dictates its suitability for various applications, from antibody-drug conjugates (ADCs) to targeted delivery systems.[1][2]
This guide provides an objective comparison of the stability of this compound conjugates against common alternatives, supported by experimental data. It further outlines detailed protocols for assessing conjugate stability to empower researchers in making informed decisions for their bioconjugation strategies.
The Central Role of Linker Stability in Bioconjugates
The stability of a bioconjugate's linker directly impacts its therapeutic window. Premature cleavage of a cytotoxic payload from an ADC can lead to off-target toxicity, while a linker that is too stable might prevent the drug's release at the target site.[3] Therefore, a thorough understanding of a linker's stability profile in relevant biological media is paramount during preclinical development. The complex environment of blood serum, replete with enzymes and nucleophiles, presents a significant challenge to linker integrity.[1]
Understanding the Chemistry: TCO, Maleimide, and NHS-Ester
A linker's stability is fundamentally dictated by the chemistry of its reactive groups. Here, we compare three widely used chemistries:
-
This compound : This linker employs the Strain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition (SPIEDDA) reaction. The TCO moiety reacts with a tetrazine-functionalized molecule in a "click chemistry" fashion.[1] This reaction is bioorthogonal, meaning it proceeds with high specificity and speed in complex biological environments without interfering with native biochemical processes.[1][4] The PEG4 (polyethylene glycol) spacer enhances hydrophilicity and solubility, which can be crucial for preventing aggregation of hydrophobic drug payloads.[5]
-
Maleimide Chemistry : Maleimide linkers react with thiol (sulfhydryl) groups, primarily found on cysteine residues of proteins, through a Michael addition reaction.[1] While specific for thiols at neutral pH, the resulting thioether bond can be susceptible to retro-Michael reactions, leading to deconjugation, especially in the presence of other thiols like albumin in the serum.[1]
-
NHS-Ester Chemistry : N-hydroxysuccinimide (NHS) esters react with primary amines, such as those on lysine residues, to form stable amide bonds.[1] This is a robust and widely used method. However, it is not bioorthogonal, as primary amines are abundant on most protein surfaces, which can lead to a heterogeneous product. Furthermore, NHS esters are prone to hydrolysis in aqueous environments, a competing reaction that can reduce conjugation efficiency.[1]
Comparative Stability Data
The stability of a linker is highly dependent on the experimental conditions, including pH, temperature, and the biological matrix used. The following table summarizes stability data from various studies, providing a head-to-head comparison.
| Linker Type | Condition | Stability Metric | Key Finding | Reference |
| TCO | 50% fresh mouse serum, 37°C | Isomerization | Almost complete conversion to the inactive cis-isomer within 7 hours. | [1][6] |
| d-TCO (modified) | Human serum, room temp. | Isomerization | >97% remained as the active trans-isomer after 4 days. | [7] |
| Maleimide-Thiol Adduct | Rat and mouse serum | Deconjugation | 38% and 41% deconjugation, respectively. | [1] |
| NHS-ester | pH 7.0, 0°C | Hydrolysis Half-life | 4-5 hours | [1] |
| NHS-ester | pH 8.6, 4°C | Hydrolysis Half-life | 10 minutes | [1] |
Expert Insight : The data clearly shows that while the basic TCO structure can be susceptible to isomerization to its inactive cis form in serum, structural modifications, such as in dioxolane-fused TCO (d-TCO), can dramatically enhance stability.[1][7] This highlights the importance of choosing a specifically engineered TCO derivative for applications requiring long circulation times. In contrast, maleimide conjugates show significant deconjugation in serum, and NHS esters are inherently unstable in aqueous solutions, with stability decreasing rapidly as pH increases.[1]
Experimental Design for Stability Assessment
To ensure the trustworthiness of any stability claim, a well-designed, self-validating experimental protocol is essential. Here is a detailed methodology for a serum stability assay, a gold standard for preclinical evaluation of bioconjugates.[2][3][8]
Caption: Workflow for assessing ADC stability in plasma/serum.
This protocol is designed to measure the change in the drug-to-antibody ratio (DAR) over time, which is a direct indicator of conjugate stability.[3][8]
-
Preparation of Materials :
-
Prepare a stock solution of the test ADC (e.g., this compound conjugated antibody) in Phosphate-Buffered Saline (PBS), pH 7.4.
-
Thaw frozen mouse or human plasma (from a reputable supplier like BioIVT) at 37°C.[3] Centrifuge to remove any precipitates.
-
Prepare a buffer control by substituting plasma with PBS. This control is crucial to distinguish serum-mediated degradation from inherent instability.
-
-
Incubation :
-
In sterile microcentrifuge tubes, add the ADC stock solution to the plasma to a final concentration of 100 µg/mL.[3]
-
Set up a parallel incubation in PBS as a control.
-
Incubate all samples in a temperature-controlled shaker at 37°C. The time course can range from 24 hours to 7 days, depending on the expected stability.[3][8]
-
-
Sample Collection :
-
At designated time points (e.g., 0, 24, 48, 72, 96, 168 hours), collect aliquots (e.g., 50 µL) from each incubation mixture.
-
Immediately snap-freeze the collected samples in liquid nitrogen and store them at -80°C to halt any further degradation until analysis.[3]
-
-
Immunoaffinity Capture and Analysis :
-
Thaw the plasma samples on ice.
-
Isolate the ADC from the complex plasma matrix using Protein A or Protein G magnetic beads, which bind to the Fc region of the antibody.[2][3]
-
Wash the beads thoroughly with cold PBS to remove non-specifically bound plasma proteins.
-
Elute the captured ADC using a low-pH elution buffer (e.g., 20mM Glycine, 0.1% Acetic Acid).[2][3]
-
Neutralize the eluted sample immediately.
-
Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the relative abundance of different DAR species. A decrease in the average DAR over time indicates payload loss and linker instability.[2][8]
-
Data Interpretation and Practical Implications
A decrease in the average DAR in the plasma samples compared to the stable DAR in the PBS control indicates linker instability in a biological matrix.[8]
-
For this compound Conjugates : The primary concern is isomerization to the inactive cis-cyclooctene.[1][6] While the TCO-tetrazine ligation itself is very stable, the reactivity of the TCO handle can be lost.[9][10] LC-MS analysis might show a stable DAR, but a functional assay (e.g., binding to a tetrazine probe) would be needed to assess the reactivity of the TCO group over time. As research shows, using structurally stabilized TCO variants is a key strategy to mitigate this.[7]
-
For Maleimide Conjugates : A decreasing DAR is expected due to thioether exchange with serum proteins like albumin.[1] This highlights a significant liability for ADCs intended for long circulation times.
-
For NHS-Ester Precursors : While the final amide bond is very stable, the stability assessment focuses on the efficiency of the initial conjugation reaction due to the hydrolytic instability of the NHS ester itself.
Caption: Comparison of TCO ligation stability vs. maleimide instability.
Conclusion
The stability of the linker is a non-negotiable critical quality attribute for any bioconjugate therapeutic. While the TCO-tetrazine ligation offers unparalleled speed and bioorthogonality, the stability of the TCO handle itself must be carefully considered.[1][4][7] Standard TCO moieties can exhibit limited stability in serum due to isomerization.[1][6] However, the field has evolved, and structurally optimized TCOs (e.g., d-TCO) demonstrate significantly enhanced stability, making them highly suitable for in vivo applications.[7][11]
When compared to alternatives, even stabilized TCO linkers often present a more reliable profile than maleimide-based linkers, which are prone to deconjugation in the presence of serum thiols.[1] The choice of linker should always be guided by empirical data generated from robust, well-controlled stability assays as described in this guide. By rigorously evaluating linker stability under physiologically relevant conditions, researchers can de-risk their drug development programs and select the most promising candidates for clinical advancement.
References
- Darko, A., Wallace, S., Dmitrenko, O., Machovina, M. M., Mehl, R. A., Chin, J. W., & Fox, J. M. (2014). Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation. Chemical Science, 5(10), 3770–3776.
-
Jayalath, P., & Vagner, J. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. RSC Chemical Biology. Retrieved from [Link]
- Picek, F., Brecht, L., & Vrabel, M. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society, 144(19), 8565–8573.
-
Measurement of ADC stability in plasma and serum via mass spectrometry analysis. (n.d.). Waters. Retrieved from [Link]
- Wang, M., Svatunek, D., Ravasco, J. M. J. M., & Coelho, J. A. S. (2023).
-
ADC Plasma Stability Assay. (n.d.). iQ Biosciences. Retrieved from [Link]
-
Picek, F., Brecht, L., & Vrabel, M. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society. Retrieved from [Link]
-
Rossin, R., van den Bosch, S. M., Ten Hoeve, W., Carvelli, M., Versteegen, R. M., Lub, J., & Robillard, M. S. (2013). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. Request PDF. Retrieved from [Link]
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The Nexus of Speed: A Kinetic Analysis of TCO-PEG4-Acid in the Landscape of Click Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and drug development, the ability to forge stable, covalent linkages with precision and efficiency is paramount. "Click chemistry" has emerged as a transformative paradigm, offering a suite of reactions that are rapid, selective, and high-yielding. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptional speed. This guide provides a deep, comparative kinetic analysis of TCO-PEG4-Acid, a key reagent in this class, placing its performance in context with other leading click chemistry alternatives. Through a synthesis of experimental data, mechanistic insights, and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions for their specific applications, from live-cell imaging to the construction of complex antibody-drug conjugates.
The Primacy of Kinetics in Bioconjugation
The rate at which a bioconjugation reaction proceeds is not merely a matter of convenience; it is a critical determinant of success, particularly in dynamic biological systems. Rapid kinetics are essential when dealing with low concentrations of reactants, a common scenario in cellular and in vivo studies.[1] Furthermore, fast reaction times minimize the exposure of sensitive biomolecules to potentially denaturing conditions and reduce the likelihood of side reactions. The second-order rate constant (k₂) serves as the gold standard for quantifying the intrinsic reactivity of a given click chemistry pair, with higher values indicating a faster and more efficient ligation.[2]
A Comparative Landscape of Click Chemistry Kinetics
The click chemistry universe is diverse, with several key reactions vying for prominence. To provide a clear quantitative comparison, the following table summarizes the second-order rate constants for the TCO-tetrazine IEDDA reaction alongside its main competitors: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
| Reaction Type | Reagent Pair | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| IEDDA | This compound + Tetrazine | ~1,000 - 1,000,000 [1][3] | Extremely fast, catalyst-free, bioorthogonal, irreversible (N₂ release).[3] |
| SPAAC | DBCO-PEG4-Acid + Azide | ~0.1 - 1.0[4] | Catalyst-free, bioorthogonal, good stability. |
| SPAAC | BCN + Azide | ~0.01 - 0.1[4] | Catalyst-free, bioorthogonal, smaller and more hydrophilic than DBCO. |
| CuAAC | Terminal Alkyne + Azide | ~1 - 100[5] | Fast, high-yielding, but requires a cytotoxic copper catalyst. |
Note: Reaction rates are highly dependent on the specific structures of the reactants, solvent, and temperature.
As the data unequivocally demonstrates, the TCO-tetrazine IEDDA reaction occupies a league of its own in terms of reaction speed, often exhibiting kinetics that are several orders of magnitude faster than both SPAAC and CuAAC. This exceptional reactivity is a direct consequence of its unique reaction mechanism.
Mechanistic Underpinnings of Kinetic Superiority: The IEDDA Reaction
The TCO-tetrazine ligation proceeds via a [4+2] cycloaddition cascade. The key to its rapid kinetics lies in the "inverse-electron-demand" nature of the reaction. The electron-deficient tetrazine acts as the diene, while the strained, electron-rich trans-cyclooctene serves as the dienophile. The high ring strain of the TCO moiety significantly lowers the activation energy of the reaction. This initial cycloaddition is followed by a rapid retro-Diels-Alder reaction that irreversibly eliminates a molecule of dinitrogen (N₂), a thermodynamically favorable process that drives the reaction to completion.
Caption: Mechanism of the TCO-Tetrazine IEDDA Reaction.
The Role of the PEG4 Spacer in this compound
The inclusion of a polyethylene glycol (PEG) spacer, in this case, a tetra-ethylene glycol unit, serves several critical functions. Primarily, it enhances the aqueous solubility of the TCO moiety, which is crucial for bioconjugation reactions performed in physiological buffers.[6] The PEG linker also provides a flexible spacer arm that can mitigate steric hindrance between large biomolecules, potentially facilitating more efficient conjugation.[7][8] While the PEG spacer itself is not directly involved in the electronic mechanism of the IEDDA reaction, its ability to improve solubility and reduce steric hindrance can indirectly lead to improved apparent reaction rates in complex biological media.
Experimental Protocols for Kinetic Analysis
To ensure scientific integrity and reproducibility, the kinetic analysis of click chemistry reactions must be conducted with meticulous attention to detail. Below are generalized, yet comprehensive, protocols for determining the second-order rate constants of the key click chemistry reactions discussed in this guide.
Experimental Workflow for Kinetic Analysis
Caption: Generalized workflow for the kinetic analysis of click chemistry reactions.
Protocol 1: Kinetic Analysis of TCO-Tetrazine IEDDA Reaction via UV-Vis Spectrophotometry
This protocol is particularly well-suited for the TCO-tetrazine reaction due to the strong visible absorbance of the tetrazine moiety, which disappears as the reaction proceeds.[3]
Materials:
-
This compound
-
Tetrazine derivative (e.g., methyltetrazine)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the tetrazine derivative in the reaction buffer at a concentration of ~100 µM. Prepare a stock solution of this compound in the same buffer at a concentration of ~1 mM.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically around 520-540 nm). Equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: In a quartz cuvette, add the tetrazine solution. Place the cuvette in the spectrophotometer and record a stable baseline. To initiate the reaction, add a small volume of the this compound stock solution to achieve a final concentration that is at least 10-fold higher than the tetrazine concentration (to ensure pseudo-first-order conditions). Mix rapidly.
-
Data Acquisition: Immediately begin recording the absorbance at the tetrazine's λmax over time until the absorbance value stabilizes, indicating the completion of the reaction.
-
Data Analysis:
-
Convert the absorbance values to tetrazine concentration using the Beer-Lambert law (A = εbc).
-
Plot the natural logarithm of the tetrazine concentration (ln[Tetrazine]) versus time.
-
The negative of the slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of this compound (k₂ = k_obs / [this compound]).
-
Protocol 2: Kinetic Analysis of SPAAC and CuAAC Reactions via NMR Spectroscopy
NMR spectroscopy is a powerful tool for monitoring reactions where there isn't a convenient chromophore, as it allows for the direct observation of the disappearance of reactant signals and the appearance of product signals.[9]
Materials:
-
Azide-functionalized molecule
-
Strained alkyne (e.g., DBCO-PEG4-Acid) or terminal alkyne
-
For CuAAC: CuSO₄, a reducing agent (e.g., sodium ascorbate), and a ligand (e.g., THPTA)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the azide-functionalized molecule in the deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to identify characteristic peaks.
-
Reaction Initiation: Add the strained alkyne or the terminal alkyne and catalyst system (for CuAAC) to the NMR tube. Mix thoroughly and quickly place the tube in the NMR spectrometer.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
Integrate a characteristic peak of a reactant and a product in each spectrum.
-
Plot the concentration of the reactant (or product) versus time.
-
Fit the data to the appropriate second-order rate equation to determine the rate constant (k₂).
-
Conclusion: Selecting the Optimal Click Chemistry Reagent
The kinetic data presented in this guide unequivocally positions the TCO-tetrazine IEDDA reaction, and by extension this compound, as the frontrunner in terms of reaction speed. This makes it the ideal choice for applications where rapid conjugation is critical, such as in vivo imaging and the labeling of dynamic cellular processes. However, the selection of a click chemistry reagent is not solely based on kinetics. For applications where stability in the presence of thiols is a primary concern, SPAAC reagents like BCN may offer an advantage.[1] CuAAC, despite its requirement for a copper catalyst, remains a robust and cost-effective option for in vitro applications where cytotoxicity is not a concern.[10]
Ultimately, the choice of click chemistry reagent is a multi-faceted decision that requires a thorough understanding of the specific demands of the experimental system. By providing a clear, data-driven comparison, this guide empowers researchers to navigate the expanding landscape of click chemistry and select the optimal tool to advance their scientific endeavors.
References
- Benchchem. (2025). Application Notes and Protocols: Experimental Setup for Monitoring SPAAC Reaction Kinetics.
- Benchchem. (2025).
- Benchchem. (2025). A Comparative Guide to Copper-Catalyzed vs. Copper-Free Click Chemistry for Azido-PEG6-NHS Ester.
- Lewis, J. S., et al. (n.d.).
- Scherman, O. A., et al. (2020). and trans-cyclooctene-functionalised polypept(o)
- Mikula, H., et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society.
- Organic-chemistry.org. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Weiss, L. J., et al. (n.d.). Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. PMC - NIH.
- Maldonado-Carmona, N., et al. (n.d.). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PMC - PubMed Central.
- Maldonado-Carmona, N., et al. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine.
- Wiley-VCH. (n.d.). 1 Click Chemistry: Mechanistic and Synthetic Perspectives.
- Benchchem. (2025). Comparing DBCO-acid to other strained alkynes like BCN and TCO.
- Benchchem. (2025). A Comparative Guide: Copper-Catalyzed vs. Copper-Free Click Chemistry for Researchers and Drug Development Professionals.
- Nanoscale (RSC Publishing). (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery.
- Sigma-Aldrich. (n.d.). Copper-Free Click Chemistry.
- BroadPharm. (2022).
- ResearchGate. (n.d.). Trans-cyclooctene-methyltetrazine (TCO-Tz)
- Mikula, H., et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. PMC - NIH.
- OUCI. (n.d.). Utilization of click chemistry to study the effect of poly(ethylene)
- Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive.
- Lee, B. P., et al. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. NIH.
- Versteegen, R. M., et al. (2018). Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage.
- Gallo, J., et al. (2022). From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering.
- Iowa State University. (n.d.). Reaction Monitoring & Kinetics.
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- Benchchem. (2025). Side-by-side comparison of CuAAC and SPAAC for 6-O-alkyne-galactose detection.
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A Senior Application Scientist's Guide to Selecting the Optimal PEG Linker Length in TCO Reagents for Bioconjugation
For researchers, scientists, and professionals in drug development, the precision of molecular tools is paramount. In the realm of bioconjugation, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of "click chemistry," celebrated for its exceptional speed and biocompatibility.[1] However, the performance of a TCO reagent is not solely dictated by its reactive moiety. The linker connecting the TCO to the biomolecule of interest plays a pivotal role in the success of a conjugation strategy. Among the most versatile and widely adopted linkers are polyethylene glycol (PEG) chains.[2]
This guide provides a comparative analysis of different PEG linker lengths—specifically PEG4, PEG8, and PEG12—in TCO reagents. The objective is to furnish you with the rationale and supporting data necessary to make an informed decision for your specific application, be it the development of antibody-drug conjugates (ADCs), in vivo imaging agents, or other targeted therapeutics.
The Rationale for PEGylation in TCO Reagents
The incorporation of a PEG spacer between the TCO group and the functional handle for bioconjugation (e.g., an NHS ester for amine coupling) is a deliberate design choice to modulate the physicochemical properties of the resulting bioconjugate. The hydrophilic and flexible nature of the PEG chain imparts several key advantages:
-
Enhanced Aqueous Solubility : Many biomolecules and therapeutic payloads are hydrophobic. A PEG linker significantly increases the water solubility of the TCO reagent and the final conjugate, mitigating the risk of aggregation, which is a critical concern in formulation and in vivo applications.[3][4]
-
Improved Pharmacokinetics : The hydrodynamic radius of a bioconjugate is increased by PEGylation, which can lead to reduced renal clearance and a longer circulation half-life in the body.[5][6] This is particularly crucial for in vivo applications where sustained exposure to a target is desired.
-
Reduced Immunogenicity : The PEG chain can act as a "stealth" shield, masking the bioconjugate from the immune system and thereby reducing the potential for an immunogenic response.[2]
-
Minimized Steric Hindrance : The flexible PEG spacer provides spatial separation between the conjugated biomolecule and the TCO moiety. This can be critical for preserving the biological activity of the biomolecule and ensuring the accessibility of the TCO for reaction with its tetrazine partner.[3][7]
The Critical Question: How Does PEG Linker Length Impact Performance?
The choice of PEG linker length is a matter of optimization, involving a trade-off between competing factors. While longer PEG chains can offer greater solubility and a more pronounced effect on pharmacokinetics, they can also introduce greater flexibility, which may not always be desirable, and in some cases, could potentially lead to a slight reduction in reaction kinetics due to steric effects. Conversely, shorter PEG linkers provide a more compact conjugate but may offer less of the "stealth" and solubility benefits.
A Quantitative Comparison of Key Performance Parameters
Table 1: Physicochemical Properties
| Property | TCO-PEG4 | TCO-PEG8 | TCO-PEG12 | Rationale and Key Findings |
| Hydrophilicity | Good | Better | Best | Hydrophilicity increases with the number of ethylene glycol units. This is crucial for preventing aggregation of hydrophobic payloads in ADCs.[4][8] |
| Aqueous Solubility | Moderate | High | Very High | Longer PEG chains lead to greater aqueous solubility.[3][9] This is a key consideration for high-concentration formulations. |
| Steric Hindrance | Low | Moderate | Higher | While all PEG linkers reduce steric hindrance compared to no linker, very long chains can sometimes shield the reactive TCO moiety, potentially slightly reducing reaction rates.[10] |
Table 2: In Vitro Performance
| Property | TCO-PEG4 | TCO-PEG8 | TCO-PEG12 | Rationale and Key Findings |
| Reaction Kinetics (k₂) with Tetrazine | Fast | Fast | Potentially slightly slower | The TCO-tetrazine reaction is inherently fast (on the order of 10³ M⁻¹s⁻¹).[1][11] While longer PEG chains can introduce some flexibility that may slightly impact the rate, the effect is generally not significant for these short PEG lengths. One study showed a second-order rate constant of TCO-PEG4 with a specific tetrazine to be in the range of 2750-69,400 M⁻¹s⁻¹ depending on the tetrazine structure.[12] |
| Stability of Conjugate (Aggregation) | Good | Better | Best | Longer PEG chains are more effective at preventing aggregation, especially for ADCs with a high drug-to-antibody ratio (DAR).[4] |
Table 3: In Vivo Performance
| Property | TCO-PEG4 | TCO-PEG8 | TCO-PEG12 | Rationale and Key Findings |
| Plasma Half-Life (t₁/₂) | Modest Increase | Moderate Increase | Significant Increase | Longer PEG chains increase the hydrodynamic volume, leading to reduced renal clearance and a longer circulation time.[5][13] |
| In Vivo Stability | Good | Good | Good | The stability of the TCO moiety itself can be influenced by its local environment. Shorter linkers may offer some protection against isomerization to the unreactive cis-cyclooctene (CCO) form.[14] |
| Tumor/Tissue Penetration | Potentially Better | Good | Potentially Reduced | For solid tumor penetration, a smaller overall conjugate size may be advantageous. Very long PEG chains could potentially hinder extravasation and tissue penetration.[15] |
Experimental Workflows and Logical Relationships
The selection of the optimal PEG linker length is an empirical process that should be guided by the specific requirements of your application. The following diagrams illustrate the key decision-making workflows.
Caption: Workflow for selecting the optimal PEG linker length.
Caption: Pros and cons of shorter vs. longer PEG linkers.
Experimental Protocols
To empower you to conduct your own comparative studies, we provide the following detailed protocols for key experiments.
Protocol 1: Determination of Second-Order Rate Constants
This protocol outlines the use of stopped-flow spectrophotometry to measure the reaction kinetics of TCO-PEGn reagents with a tetrazine.
Materials:
-
TCO-PEG4, TCO-PEG8, and TCO-PEG12 reagents
-
Tetrazine derivative (e.g., a water-soluble, dipyridyl-s-tetrazine)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare Stock Solutions:
-
Prepare 10 mM stock solutions of each TCO-PEGn reagent in anhydrous DMSO.
-
Prepare a 1 mM stock solution of the tetrazine derivative in the reaction buffer.
-
-
Determine Tetrazine λmax:
-
Acquire the UV-Vis spectrum of the tetrazine solution to determine its maximum absorbance wavelength (λmax), typically between 510-540 nm.
-
-
Set Up Stopped-Flow Instrument:
-
Equilibrate the stopped-flow instrument to 37°C.
-
Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine.
-
-
Prepare Reaction Solutions:
-
In separate syringes for the stopped-flow instrument, prepare:
-
Syringe A: A solution of the tetrazine in the reaction buffer (e.g., 10 µM).
-
Syringe B: A solution of the TCO-PEGn reagent in the reaction buffer with at least a 10-fold excess over the tetrazine (e.g., 100 µM). This ensures pseudo-first-order kinetics.
-
-
-
Data Acquisition:
-
Initiate the rapid mixing of the contents of Syringe A and Syringe B.
-
Record the decrease in absorbance at λmax over time.
-
-
Data Analysis:
-
Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [TCO-PEGn]
-
Repeat the experiment for each TCO-PEGn reagent to obtain comparative kinetic data.
-
Protocol 2: Assessment of Aqueous Solubility
This protocol describes a method for determining the kinetic aqueous solubility of TCO-PEGn reagents.[16][17]
Materials:
-
TCO-PEG4, TCO-PEG8, and TCO-PEG12 reagents
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well filter plates (e.g., MultiScreen Solubility filter plate)
-
96-well UV-compatible collection plates
-
Plate reader capable of UV-Vis absorbance measurements
-
Shaker
Procedure:
-
Prepare Stock Solutions:
-
Prepare high-concentration stock solutions of each TCO-PEGn reagent in DMSO (e.g., 10 mM).
-
-
Prepare Test Solutions:
-
In a 96-well plate, add a small aliquot of the DMSO stock solution to the aqueous buffer to achieve a final desired concentration (e.g., 500 µM) with a low percentage of DMSO (e.g., 5%).
-
-
Equilibration:
-
Seal the plate and shake it at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to allow the solution to reach equilibrium.[18]
-
-
Filtration:
-
Transfer the solutions to a 96-well filter plate and filter to remove any undissolved precipitate. Collect the filtrate in a UV-compatible 96-well plate.
-
-
Quantification:
-
Measure the absorbance of the filtrate at a wavelength where the TCO reagent has a characteristic absorbance.
-
Determine the concentration of the dissolved TCO-PEGn reagent using a standard calibration curve prepared for each reagent.
-
-
Data Analysis:
-
The determined concentration represents the aqueous solubility of the reagent under the tested conditions. Compare the values obtained for TCO-PEG4, TCO-PEG8, and TCO-PEG12.
-
Conclusion and Recommendations
The choice of PEG linker length in a TCO reagent is a critical decision that requires a careful balancing of competing factors.
-
For applications where high aqueous solubility and a long in vivo half-life are paramount, such as in the development of ADCs with hydrophobic payloads, a TCO-PEG12 linker is likely to be the most advantageous starting point.[19][20] The enhanced hydrophilicity can help to overcome aggregation issues and improve the overall pharmacokinetic profile.[21]
-
For applications where a more compact conjugate is desired to potentially improve tissue penetration , or where the hydrophilicity of the payload is not a major concern, a TCO-PEG4 linker may be optimal.
-
A TCO-PEG8 linker offers a balanced profile and can be an excellent choice for initial studies when the optimal linker length is unknown.
Ultimately, the principles and protocols outlined in this guide should serve as a foundation for your own empirical optimization. By systematically evaluating the impact of different PEG linker lengths on the performance of your specific bioconjugate, you can unlock the full potential of TCO-tetrazine chemistry and accelerate the development of novel therapeutics and research tools.
References
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Navigating the Bioorthogonal Landscape: A Comparative Guide to TCO-PEG4-Acid in Complex Media
For researchers, scientists, and drug development professionals, the ability to selectively label and track biomolecules within the complex milieu of a living system is paramount. Bioorthogonal chemistry provides a powerful arsenal of tools for this purpose, enabling specific chemical reactions to occur in the presence of a vast excess of potentially interfering biological functionality. Among the most potent of these reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine. This guide provides an in-depth, objective comparison of TCO-PEG4-Acid's performance in complex biological media, supported by experimental data and detailed protocols to empower you in making informed decisions for your research.
The choice of a bioorthogonal pair is a critical decision, hinging on a delicate balance of reaction kinetics, stability, and biocompatibility. The TCO-tetrazine ligation has gained prominence due to its exceptionally fast reaction rates, often orders of magnitude faster than other "click chemistry" reactions, without the need for cytotoxic catalysts.[1][2] The inclusion of a hydrophilic PEG4 spacer in this compound further enhances its utility by improving aqueous solubility and minimizing steric hindrance.[3]
This guide will dissect the key performance attributes of this compound, providing a framework for its rigorous assessment against other bioorthogonal reagents. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating robust and reliable data.
The Heart of the Matter: The TCO-Tetrazine iEDDA Reaction
The remarkable reactivity of the TCO-tetrazine pair is driven by the high ring strain of the trans-cyclooctene ring, which acts as a potent dienophile. The electron-deficient tetrazine serves as the diene. The initial [4+2] cycloaddition is followed by an irreversible retro-Diels-Alder reaction, releasing dinitrogen gas (N₂) and forming a stable dihydropyridazine product.[4] This irreversible step is a key advantage, driving the reaction to completion even at low reactant concentrations.
dot
Caption: Mechanism of the TCO-tetrazine iEDDA reaction.
Performance Assessment in Complex Media: A Comparative Framework
To truly understand the bioorthogonality of this compound, it must be rigorously tested in environments that mimic its intended applications. This involves assessing its stability, reaction kinetics, and potential for off-target reactivity in complex biological matrices such as cell culture media supplemented with fetal bovine serum (FBS) and cell lysates.
Quantitative Performance Comparison of Bioorthogonal Reactions
The second-order rate constant (k₂) is a critical metric for comparing the efficiency of bioorthogonal reactions. Faster kinetics are particularly crucial for applications involving low concentrations of target molecules or requiring rapid labeling.
| Reaction Chemistry | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| iEDDA | Tetrazine (Tz) + trans-Cyclooctene (TCO) | 10³ - 10⁶ [1] | Exceptionally fast kinetics, high specificity, no catalyst required. [1][5] | TCO can be light-sensitive, and some tetrazines have limited stability in aqueous media. [1] |
| iEDDA | Tetrazine (Tz) + Norbornene | ~1 - 10³[2] | Good kinetics, stable dienophile. | Slower than TCO-based reactions. |
| SPAAC | Dibenzocyclooctyne (DBCO) + Azide | ~0.1 - 2.3 [1] | Copper-free, good biocompatibility, widely used. | Slower kinetics. |
| SPAAC | Bicyclononyne (BCN) + Azide | ~0.14[1] | Good balance of reactivity and stability. | Less reactive than DBCO. |
Experimental Protocols for Assessing Bioorthogonality
The following protocols provide a detailed, step-by-step guide for evaluating the key performance parameters of this compound in complex media.
Stability of this compound in Fetal Bovine Serum (FBS)
Rationale: Assessing the stability of the TCO moiety in the presence of serum proteins and other biological nucleophiles is crucial for in vivo and cell culture applications. Decomposition or isomerization to the less reactive cis-cyclooctene (CCO) would compromise its bioorthogonal utility.
dot
Caption: Workflow for assessing this compound stability in FBS.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare complete cell culture medium (e.g., DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS).
-
-
Incubation:
-
Add the this compound stock solution to the pre-warmed (37°C) complete medium to a final concentration of 100 µM.
-
Incubate the solution at 37°C in a humidified incubator with 5% CO₂.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 6, 12, 24, and 48 hours), collect an aliquot of the sample.
-
Immediately quench any potential enzymatic degradation by adding an equal volume of ice-cold acetonitrile and vortexing.
-
Centrifuge at high speed to precipitate proteins and collect the supernatant.
-
-
Quantification:
-
Analyze the concentration of the remaining this compound in the supernatant using a suitable analytical method such as LC-MS/MS or ¹H NMR spectroscopy.
-
-
Data Analysis:
-
Plot the percentage of the remaining this compound as a function of time to determine its stability profile and calculate its half-life (t₁/₂) in the complex medium.
-
Reaction Kinetics of this compound with a Tetrazine Probe in Cell Lysate
Rationale: Determining the reaction rate in a complex biological matrix like cell lysate provides a more realistic measure of performance than in a simple buffer. The presence of endogenous molecules could potentially interfere with the reaction.
dot
Caption: Workflow for determining TCO-tetrazine reaction kinetics.
Methodology:
-
Cell Lysate Preparation:
-
Culture a suitable cell line (e.g., HeLa) to confluency.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without detergents that interfere with fluorescence).
-
Determine the total protein concentration of the lysate using a BCA assay.
-
-
Reaction Setup:
-
In a 96-well black plate, add the cell lysate to the desired final protein concentration (e.g., 1 mg/mL).
-
Add a fluorogenic tetrazine probe (a tetrazine that exhibits increased fluorescence upon reaction with TCO) to a final concentration of 1 µM.
-
Initiate the reaction by adding this compound to a final concentration of 10 µM (a 10-fold excess to ensure pseudo-first-order kinetics).
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the fluorophore at regular time intervals (e.g., every 30 seconds) for a duration sufficient to observe the reaction reach completion.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Fit the data to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [this compound].
-
Cytotoxicity Assessment of this compound
Rationale: For any bioorthogonal reagent to be truly useful in living systems, it must exhibit minimal cytotoxicity. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Methodology:
-
Cell Seeding:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[6]
-
-
Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium (e.g., 0, 10, 50, 100, 250, 500 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a positive control for cytotoxicity (e.g., doxorubicin) and a negative control (medium only).
-
-
Incubation:
-
Incubate the cells for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[6]
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration at which 50% of the cells are non-viable).
-
Concluding Remarks for the Discerning Researcher
The inverse-electron-demand Diels-Alder reaction between this compound and tetrazines stands as a premier tool in the bioorthogonal chemistry toolkit, offering an unparalleled combination of speed and specificity.[2][5] However, as with any powerful technique, a thorough and objective assessment of its performance in the context of your specific biological system is not just recommended, but essential for generating reproducible and high-impact results.
The experimental frameworks provided in this guide offer a robust starting point for such an evaluation. By systematically assessing the stability, kinetics, and cytotoxicity of this compound, and comparing its performance to alternative bioorthogonal chemistries, you can confidently select the optimal approach for your research endeavors, be it in the realm of live-cell imaging, targeted drug delivery, or the intricate study of protein-protein interactions. The PEG4 linker provides a distinct advantage in aqueous environments, and a careful consideration of its impact on the overall performance of the TCO moiety will undoubtedly contribute to the success of your experiments.
References
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American Chemical Society. (2021). Bioorthogonal Chemistry and Its Applications. [Link]
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PMC. (2021). Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Strategies. [Link]
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ScienceDirect. (2024). Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. [Link]
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American Chemical Society. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. [Link]
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National Institutes of Health. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. [Link]
-
PMC. (2017). Tetrazine ligation for chemical proteomics. [Link]
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National Institutes of Health. (2021). Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry. [Link]
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ResearchGate. (2021). Bioorthogonal chemistry. [Link]
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PMC. (2021). Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules. [Link]
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Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. [Link]
-
PMC. (2023). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. [Link]
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PubMed Central. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. [Link]
-
ResearchGate. (2021). Bioorthogonal Masking of Circulating Antibody-TCO Groups Using Tetrazine-Functionalized Dextran Polymers. [Link]
-
ResearchGate. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. [Link]
-
PubMed. (2020). Labeling a TCO-functionalized single domain antibody fragment with 18F via inverse electron demand Diels Alder cycloaddition using a fluoronicotinyl moiety-bearing tetrazine derivative. [Link]
-
ResearchGate. (2021). Cytotoxic assay of HeLa cells treated with K-CO and λ-CO. [Link]
-
PMC. (2020). Labeling a TCO-Functionalized Single Domain Antibody Fragment with 18F via Inverse Electron Demand Diels Alder Cycloaddition using a Fluoronicotinyl Moiety-bearing Tetrazine Derivative. [Link]
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Pharmacophore. (2023). CYTOTOXICITY OF GALANTAMINE PEPTIDE ESTERS AGAINST HELA CELL LINE. [Link]
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ResearchGate. (2013). The cytotoxicity evaluation for HeLa cells. [Link]
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National Institutes of Health. (2015). Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. [Link]
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ResearchGate. (2017). Cytotoxicity assay: viability of HeLa cells exposed to different.... [Link]
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PubMed. (2007). The Use of Fetal Bovine Serum as Delivery Vehicle to Improve the Uptake and Stability of Lycopene in Cell Culture Studies. [Link]
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A Senior Application Scientist's Guide to Validating TCO-PEG4-Acid Labeling by Mass Spectrometry
In the rapidly advancing fields of targeted drug delivery, molecular imaging, and proteomics, the precise and verifiable conjugation of molecules is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, allowing for specific covalent reactions to occur within complex biological milieus without interfering with native processes[1][2][3]. Among these reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptionally fast kinetics and high specificity[4][5][6][7].
This guide focuses on a key building block for this reaction: TCO-PEG4-Acid . We will explore the "why" and "how" of using this reagent to install a TCO handle onto a biomolecule and, critically, how to validate this labeling with the definitive power of mass spectrometry. This document is designed for researchers, scientists, and drug development professionals who require robust, verifiable bioconjugation strategies.
Section 1: The Rationale Behind this compound
This compound is a heterobifunctional linker designed with three key components, each serving a distinct and critical purpose[8][9][10]:
-
trans-Cyclooctene (TCO): This highly strained alkene is the bioorthogonal reactive handle. Its ring strain is the driving force behind the extremely rapid and selective IEDDA reaction with tetrazine partners, which proceeds without the need for cytotoxic catalysts[4][11][12]. This makes it ideal for applications in living systems[10][13].
-
Polyethylene Glycol (PEG4): The tetraethylene glycol spacer is hydrophilic. Its inclusion enhances the aqueous solubility of the reagent and the resulting conjugate, which is crucial when working with biomolecules[8][14]. Furthermore, the PEG linker provides spatial separation between the conjugated biomolecule and the TCO group, minimizing potential steric hindrance that could impede the subsequent reaction with a tetrazine[14][15].
-
Carboxylic Acid (-Acid): This functional group is the primary point of attachment to the target biomolecule. It can be readily coupled to primary amines (e.g., the N-terminus or lysine side chains of proteins) using standard carbodiimide chemistry, such as with EDC and NHS, to form a stable amide bond[8][9].
The strategic combination of these three components makes this compound a versatile and powerful tool for introducing a clickable TCO moiety onto a wide range of biomolecules.
Section 2: Experimental Workflow: From Labeling to Validation
A successful bioconjugation experiment is built on a foundation of meticulous execution and verifiable results. Mass spectrometry is the cornerstone of this verification, providing direct evidence of covalent modification[16][17]. The workflow below outlines the entire process from initial labeling to final data interpretation.
Protocol 1: Labeling a Model Protein with this compound
This protocol describes the labeling of a generic 15 kDa protein containing primary amines with this compound using EDC/Sulfo-NHS chemistry.
Rationale: This is a two-step coupling procedure[18][19][20]. First, the carboxylic acid on this compound is activated with EDC and Sulfo-NHS at a slightly acidic pH to form a semi-stable Sulfo-NHS ester. This intermediate is then added to the protein solution at a slightly basic pH to react with primary amines, forming a stable amide bond. Using Sulfo-NHS enhances the efficiency and stability of the active intermediate in aqueous solutions compared to using EDC alone.
Materials:
-
Model Protein (e.g., Lysozyme)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature before opening to prevent condensation[20]. Prepare stock solutions immediately before use, as EDC is moisture-sensitive.
-
Protein: Dissolve the model protein in Coupling Buffer to a final concentration of 5 mg/mL.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
EDC/Sulfo-NHS: Prepare a 100 mM EDC and 100 mM Sulfo-NHS solution in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine 20 µL of 10 mM this compound with 80 µL of Activation Buffer.
-
Add 10 µL of 100 mM EDC and 10 µL of 100 mM Sulfo-NHS. This represents a significant molar excess to drive the activation.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the entire 120 µL activation mixture to 1 mL of the 5 mg/mL protein solution. The molar ratio of TCO reagent to protein should be optimized, but a 10-20 fold molar excess is a good starting point.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add 50 µL of Quenching Buffer to the reaction to quench any unreacted Sulfo-NHS ester. Incubate for 15 minutes.
-
Purify the TCO-labeled protein from excess reagents using a desalting column equilibrated with PBS, following the manufacturer's instructions. The purified conjugate is now ready for validation.
-
Protocol 2: Validation by ESI-MS
Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing large biomolecules like proteins[22]. It generates multiply-charged ions from the intact protein, which can be deconvoluted by software to determine the precise molecular weight of the molecule. A successful conjugation will result in a mass increase corresponding to the mass of the attached TCO-PEG4 moiety.
Procedure:
-
Sample Preparation:
-
Prepare two samples for analysis: the "Unlabeled Protein" control and the "TCO-labeled Protein" from Protocol 1.
-
Dilute both samples to a final concentration of 0.1 mg/mL in a solution of 50% acetonitrile / 50% water / 0.1% formic acid. This solvent composition is amenable to ESI and helps to denature the protein for better ionization.
-
-
MS Acquisition:
-
Analyze the samples via direct infusion into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) equipped with an ESI source.
-
Acquire data in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge state distribution of the protein (e.g., m/z 800-2000).
-
-
Data Analysis and Interpretation:
-
The raw ESI-MS spectrum will show a series of peaks, each representing the protein with a different number of positive charges (a charge state envelope).
-
Use the instrument's deconvolution software to transform the m/z spectrum into a true mass spectrum (zero-charge state).
-
Expected Outcome: The deconvoluted spectrum of the unlabeled protein should show a major peak at its known molecular weight (e.g., ~14,300 Da for Lysozyme). The TCO-labeled sample should show additional peaks corresponding to the mass of the protein plus one or more this compound moieties.
-
Calculating the Expected Mass Shift: The mass added by the this compound reagent during amide bond formation is not its full molecular weight, as a molecule of water (H₂O, MW ≈ 18.015 Da) is lost.
-
Mass of H₂O lost: 18.015 Da
-
Expected Mass Shift per Label: 417.49 - 18.015 = 399.475 Da
Observing a peak at [Mass of Unlabeled Protein + 399.5 Da] is definitive evidence of successful mono-labeling. Additional peaks at multiples of this mass shift would indicate multiple conjugations.
Section 3: Performance Comparison with Alternative Reagents
While this compound is an exceptional reagent, the choice of conjugation chemistry always depends on the specific application. The following table compares TCO-based IEDDA with other popular bioorthogonal and traditional labeling methods.
| Feature | TCO-Tetrazine (IEDDA) | DBCO-Azide (SPAAC) | Alkyne-Azide (CuAAC) | NHS Ester-Amine |
| Reaction Principle | Inverse-Demand Diels-Alder | Strain-Promoted Cycloaddition | Copper-Catalyzed Cycloaddition | Acylation |
| Reaction Kinetics (k₂) | Extremely Fast (~10³ - 10⁶ M⁻¹s⁻¹)[4][6][23] | Moderate (~10⁻¹ - 10¹ M⁻¹s⁻¹)[23] | Fast (with Cu(I) catalyst) | Fast (pH dependent) |
| Bioorthogonality | Excellent . Highly specific pairing with tetrazines[4][24]. | Excellent . Highly specific pairing with azides[25]. | Good . Requires a copper catalyst which can be toxic to cells. | Poor . Reacts with any accessible primary amine. |
| Stability of Handle | TCO can isomerize to the less reactive cis-isomer over time[8]. Requires proper storage. | DBCO is generally very stable[25]. | Terminal alkynes are very stable. | NHS esters are highly susceptible to hydrolysis in aqueous buffers[26]. |
| Ease of MS Validation | Excellent . Provides a clear, predictable mass shift. | Excellent . Provides a clear, predictable mass shift. | Excellent . Provides a clear, predictable mass shift. | Good . Provides a clear mass shift, but heterogeneity can complicate spectra. |
| Key Advantage | Unparalleled reaction speed, ideal for in vivo or low concentration applications[10][27]. | Catalyst-free, excellent stability, and orthogonal to IEDDA[15][28]. | High efficiency and small size of the resulting triazole linkage. | Simple, well-established, and inexpensive. |
| Key Disadvantage | TCO reagent can be less stable long-term than DBCO[8]. | Slower kinetics compared to IEDDA. | Cytotoxicity of the required copper catalyst limits in vivo use. | Lack of specificity can lead to a heterogeneous product mixture. |
Conclusion
The this compound reagent is a premier tool for introducing a bioorthogonal handle onto proteins, peptides, and other amine-containing biomolecules. Its design thoughtfully balances the extreme reactivity of the TCO group with the practical benefits of a hydrophilic PEG spacer. The true power of this methodology, however, lies in its robust and unambiguous validation. As demonstrated, high-resolution mass spectrometry provides direct, quantitative evidence of successful conjugation by measuring the precise mass shift imparted by the label[16][17][22][29][30]. This self-validating workflow ensures that researchers can proceed with confidence, knowing their biomolecules are precisely and verifiably modified, ready for the next stage of their research, whether it be in advanced imaging, targeted therapy, or fundamental biological discovery.
References
-
TCO-PEG4-Fmoc-Gly-Gly-Gly | AxisPharm. (URL: [Link])
-
Bioorthogonal Chemistry and Its Applications - ACS Publications. (URL: [Link])
-
Mass Spectrometric Conjugate Characterization - FUJIFILM Biotechnologies. (URL: [Link])
-
Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC - NIH. (URL: [Link])
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (URL: [Link])
-
Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. (URL: [Link])
-
Advances in protein complex analysis using mass spectrometry - PMC - NIH. (URL: [Link])
-
Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PubMed Central. (URL: [Link])
-
Protein Chemistry Combined with Mass Spectrometry for Protein Structure Determination | Chemical Reviews - ACS Publications. (URL: [Link])
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Bioorthogonal chemistry - PubMed - NIH. (URL: [Link])
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Instruction Manual - Bio-Rad. (URL: [Link])
-
Research review on bioorthogonal chemistry and click chemistry - ResearchGate. (URL: [Link])
-
Leveraging Mass Spectrometry for In-Depth Protein Characterization in Scientific Research. (URL: [Link])
-
Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - NIH. (URL: [Link])
-
Comparison of the reactivities of different TCO derivatives used in... - ResearchGate. (URL: [Link])
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences. (URL: [Link])
-
Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. (URL: [Link])
-
and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - RSC Publishing. (URL: [Link])
-
High Resolution Mass Spectrometry - CuriRx. (URL: [Link])
-
Bioorthogonal chemistry: A review of its diverse applications in science and medicine. (URL: [Link])
-
TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm. (URL: [Link])
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- 12. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of TCO-PEG4-Acid
As researchers and drug development professionals, our work with innovative reagents like TCO-PEG4-Acid is fundamental to advancing bioconjugation and therapeutic design.[1] This responsibility extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in safety, regulatory awareness, and scientific best practices. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the safety of your laboratory personnel and the protection of our environment.
Part 1: Core Safety Principles and Hazard Assessment
Before any disposal procedure, a thorough understanding of the compound's properties and potential hazards is essential. This compound is a bifunctional linker, combining a reactive trans-cyclooctene (TCO) group with a hydrophilic 4-unit polyethylene glycol (PEG) spacer and a terminal carboxylic acid.[2][3] This structure makes it highly valuable for click chemistry applications.[1][2]
Hazard Identification
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[4] However, this does not permit indiscriminate disposal. Good industrial hygiene and safety practices should always be followed.[4] It is crucial to distinguish this compound from similar but distinct reagents; for instance, the TCO-PEG4-NHS ester variant is classified with multiple hazards, including skin irritation and suspected mutagenicity.[5] Therefore, always verify the specific SDS for the exact compound you are handling.
While this compound itself is not classified as hazardous, it is often used in solutions with hazardous solvents or in reactions that may produce hazardous byproducts. The entire waste mixture must be evaluated for proper disposal.
Key Chemical and Safety Data
The following table summarizes essential information for handling and storing this compound.
| Parameter | Guideline | Rationale |
| Molecular Formula | C₂₀H₃₅NO₈[2][6] | Provides the fundamental chemical identity. |
| Molecular Weight | ~417.49 g/mol [1][6] | Essential for calculating concentrations and waste quantities. |
| Appearance | Colorless to slightly yellow oil[1][6] | Dictates appropriate handling to prevent spills. |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform[2][6] | Informs the choice of solvents and the appropriate waste stream for solutions. |
| Storage | -20°C, Desiccate[2][6] | Ensures chemical stability and prevents degradation. TCO compounds have a limited shelf-life.[2] |
Required Personal Protective Equipment (PPE)
Adherence to safety protocols is non-negotiable. When handling this compound in any form, the following PPE is mandatory:
-
Hand Protection: Wear suitable, compatible chemical-resistant gloves.[4]
-
Eye/Face Protection: Use tight-sealing safety goggles to prevent splashes.[4]
-
Skin/Body Protection: A laboratory coat or other suitable protective clothing is required.[4]
-
Work Area: Conduct all handling and preparation for disposal within a well-ventilated area or a certified chemical fume hood.[7]
Part 2: Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on its form (neat, in solution, or as contaminated labware). The following workflow provides a logical path for determining the correct procedure.
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- 6. vectorlabs.com [vectorlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Handling of TCO-PEG4-Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, necessary personal protective equipment (PPE), and disposal of TCO-PEG4-Acid, ensuring both personal safety and experimental integrity.
The advent of click chemistry has revolutionized bioconjugation, with reagents like this compound becoming indispensable tools in the development of novel therapeutics and diagnostics. As a Senior Application Scientist, this guide is crafted to provide you with the essential, in-depth technical knowledge for the safe and effective handling of this valuable compound. Beyond mere procedural steps, we will delve into the causality behind each recommendation, empowering you to work with confidence and precision.
This compound, a bifunctional linker containing a highly reactive trans-cyclooctene (TCO) moiety and a hydrophilic polyethylene glycol (PEG) spacer, is instrumental in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][2] The inherent reactivity of the TCO group, while advantageous for bioconjugation, necessitates a thorough understanding of its handling requirements to mitigate potential risks.[2][3]
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound may classify it as not hazardous under normal use, a conservative approach is prudent given its chemical structure.[4] The primary components to consider are the trans-cyclooctene group and the PEGylated linker. The strained double bond of the TCO moiety makes it highly reactive.[2][3] Although PEG is generally considered low-toxicity, some PEGylated compounds can cause mild skin irritation.[5] Therefore, a comprehensive risk assessment should always precede any handling of this compound.
A safety data sheet for a closely related compound, TCO-PEG4-NHS ester, indicates potential for mild skin irritation and advises wearing protective gloves, clothing, and eye/face protection.[6] This underscores the importance of treating this compound with a similar level of precaution.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to prevent accidental exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side shields or a face shield. | To protect eyes from potential splashes of the compound, especially when handling solutions.[4][5] |
| Hand Protection | Nitrile rubber gloves (thickness >0.11 mm). | To prevent direct skin contact and potential irritation.[4][5] Gloves should be inspected for integrity before each use. |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from accidental spills and contamination.[5] |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. | If there is a risk of generating aerosols or if working with large quantities, a NIOSH-approved respirator should be considered.[4][5] |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is paramount for both safety and the success of your experiments. The high reactivity of the TCO group means it can be sensitive to various environmental factors.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[6] Don all required PPE as detailed in the table above.
-
Weighing and Transfer : this compound is often supplied as an oil or solid.[7][8] Handle with care to avoid splashes or creating dust if in solid form. Use a clean spatula for transfers.
-
Dissolving : When preparing solutions, slowly add the solvent to the this compound to prevent splashing.[5] This compound is soluble in organic solvents such as DMSO and DMF.[1][8][9]
-
Reaction Setup : The TCO moiety is highly reactive with tetrazines in inverse electron-demand Diels-Alder cycloaddition reactions.[1][2] When setting up reactions, be mindful of the rapid reaction kinetics.
-
Post-Handling : After handling, thoroughly wash your hands with soap and water, even after wearing gloves.[5][6] Clean all work surfaces and equipment that may have come into contact with the compound.
Workflow for Safe Handling of this compound
A workflow diagram outlining the key steps for the safe handling of this compound.
Storage and Disposal
Proper storage is critical to maintain the integrity of this compound. It should be stored at -20°C and protected from light.[1][8] The TCO group can isomerize to the less reactive cis-cyclooctene over time, so long-term storage is not recommended.[1]
For disposal, it is essential to adhere to local, state, and federal regulations.[6] Contaminated materials, including gloves, pipette tips, and empty containers, should be collected in a designated and clearly labeled waste container.[10] For unused or waste solutions, chemical inactivation may be a prudent step before disposal. A similar protocol for a related compound involves quenching the reactive moieties before disposal as standard chemical waste.[11]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[5] Remove any contaminated clothing.
-
Eye Contact : Rinse cautiously with water for several minutes.[4] If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention if irritation persists.[5]
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting.[6] Seek medical advice.
By integrating these safety protocols and handling procedures into your laboratory practice, you can confidently and safely harness the power of this compound in your research and development endeavors.
References
-
AxisPharm. This compound, CAS 1897439-90-5, 1802913-21-8. [Link]
-
Wikipedia. trans-Cyclooctene. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
University of Pennsylvania. Personal Protective Equipment Selection Guide. [Link]
-
Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]
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- 3. trans-Cyclooctene - Wikipedia [en.wikipedia.org]
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- 7. vectorlabs.com [vectorlabs.com]
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- 9. This compound, CAS 1897439-90-5, 1802913-21-8 | AxisPharm [axispharm.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
